molecular formula C6H5F3N2O2S B12635570 Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate CAS No. 1180526-69-5

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate

カタログ番号: B12635570
CAS番号: 1180526-69-5
分子量: 226.18 g/mol
InChIキー: JAFIZUJZORLERD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a useful research compound. Its molecular formula is C6H5F3N2O2S and its molecular weight is 226.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1180526-69-5

分子式

C6H5F3N2O2S

分子量

226.18 g/mol

IUPAC名

methyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate

InChI

InChI=1S/C6H5F3N2O2S/c1-13-5(12)11-3-2-14-4(10-3)6(7,8)9/h2H,1H3,(H,11,12)

InChIキー

JAFIZUJZORLERD-UHFFFAOYSA-N

正規SMILES

COC(=O)NC1=CSC(=N1)C(F)(F)F

製品の起源

United States
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate: A Framework for Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Preamble: The compound Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a specific chemical entity for which public domain data on its direct biological mechanism of action is not extensively available. However, its core structure, featuring a trifluoromethyl-substituted thiazole ring linked to a carbamate, is highly characteristic of a class of potent and selective ATP-competitive inhibitors of p38 mitogen-activated protein kinase (MAPK).

This guide, therefore, provides a comprehensive framework for elucidating the in vitro mechanism of a compound with this chemical scaffold. We will use the well-documented profile of structurally related p38 MAPK inhibitors as a scientifically-grounded proxy to detail the experimental strategy, data interpretation, and mechanistic validation required. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals engaged in characterizing novel kinase inhibitors.

Part 1: Foundational Mechanistic Hypothesis - Targeting the p38 MAPK Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Activation of this pathway, often initiated by upstream kinases like MKK3/6 in response to ligands such as lipopolysaccharide (LPS) or cytokines like TNF-α, results in the phosphorylation and activation of p38. Active p38 then phosphorylates a host of downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2 or MK2), leading to the transcriptional upregulation and post-transcriptional stabilization of pro-inflammatory cytokines like TNF-α and IL-6.

Given the chemical structure of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate, our primary hypothesis is that it functions as a Type I ATP-competitive inhibitor of p38α, the best-characterized isoform. This mode of inhibition involves the compound binding to the active conformation of the kinase in its ATP-binding pocket, thereby preventing the phosphorylation of its substrates.

p38_Pathway cluster_input Extracellular Stimuli cluster_cascade Upstream Kinase Cascade cluster_core Core p38 Module cluster_downstream Downstream Effectors & Output LPS LPS TNFa_stim TNF-α MKK3_6 MKK3 / MKK6 TNFa_stim->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates (activates) MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates (activates) Compound Methyl N-[2-(trifluoromethyl) -4-thiazolyl]carbamate Compound->p38 INHIBITS ATP ATP ATP->p38 binds mRNA_Stab mRNA Stabilization MK2->mRNA_Stab TNFa_IL6 TNF-α, IL-6 Production mRNA_Stab->TNFa_IL6 biochem_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_readout 3. Detection & Analysis Compound_Prep Prepare 10-point serial dilution of Compound Enzyme_Prep Prepare p38α Enzyme & Fluorescent Substrate Mix Incubate Incubate Compound + Enzyme/Substrate (15 min pre-incubation) Enzyme_Prep->Incubate ATP_Prep Prepare ATP Solution (at Km concentration) Initiate Add ATP to initiate reaction (Incubate 60 min at RT) ATP_Prep->Initiate Incubate->Initiate Stop Add Stop/Detection Solution (contains EDTA and Tb-Antibody) Initiate->Stop Read Incubate 60 min, then read TR-FRET on plate reader Stop->Read Analyze Calculate % Inhibition, fit curve to determine IC50 Read->Analyze

Figure 2: Workflow for Biochemical IC50 Determination. A typical time-resolved FRET (TR-FRET) based assay workflow for measuring direct enzyme inhibition.

Anticipated Data & Interpretation

The primary output is a dose-response curve from which an IC50 value is calculated. For a potent inhibitor of this class, an IC50 in the low nanomolar range would be expected.

ParameterExpected ValueInterpretation
IC50 1 - 50 nMIndicates high-affinity binding to the p38α kinase.
Hill Slope ~ 1.0Suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.
Max Inhibition > 95%Confirms complete inhibition at saturating compound concentrations.

Part 3: Cellular Mechanism - Target Engagement and Pathway Modulation

Demonstrating biochemical potency is necessary but not sufficient. The next critical step is to confirm that the compound can enter a relevant cell type, bind to its intended target (target engagement), and inhibit the downstream signaling pathway at concentrations consistent with its biochemical potency.

Experimental Rationale

We will use a human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs) as our model system. These cells express the p38 pathway and produce inflammatory cytokines upon stimulation with LPS.

  • Phospho-Protein Analysis (Western Blot): The most direct way to measure p38 pathway inhibition in cells is to quantify the phosphorylation of a known, direct substrate of p38. MAPKAPK2 (MK2) is an excellent candidate. Upon p38 activation, MK2 is phosphorylated at Threonine 334. Inhibition of p38 should lead to a dose-dependent decrease in phospho-MK2 (p-MK2) levels.

  • Functional Output (Cytokine Release): The ultimate functional consequence of p38 inhibition in this context is the suppression of pro-inflammatory cytokine production. Measuring the release of TNF-α into the cell culture supernatant provides a robust, disease-relevant functional readout.

Workflow: Cellular Pathway Inhibition Assay

cellular_workflow cluster_cell_prep 1. Cell Culture & Treatment cluster_endpoints 2. Endpoint Measurement cluster_analysis_cell 3. Data Analysis Seed Seed THP-1 monocytes in 96-well plates Pretreat Pre-treat cells with serial dilution of Compound (1 hr) Stimulate Stimulate with LPS (e.g., 100 ng/mL) Harvest Incubate 4-6 hrs, then harvest supernatant and lyse cells ELISA Measure TNF-α in supernatant using ELISA Harvest->ELISA WB Analyze cell lysate for p-MK2 / Total MK2 by Western Blot Harvest->WB Analyze_Cytokine Calculate % TNF-α Inhibition and determine functional IC50 ELISA->Analyze_Cytokine Analyze_WB Quantify p-MK2 band intensity and determine cellular IC50 WB->Analyze_WB

Figure 3: Cellular Assay Workflow. A combined workflow to measure both proximal target inhibition (p-MK2) and distal functional output (TNF-α release).

Anticipated Data & Interpretation

A successful experiment will demonstrate a clear correlation between the inhibition of the direct downstream substrate and the final cellular phenotype. The cellular IC50 for p-MK2 inhibition should be very close to the biochemical IC50, indicating efficient cell penetration and target engagement. The functional IC50 for TNF-α suppression should be of similar potency.

ParameterExpected ValueInterpretation
p-MK2 Cellular IC50 5 - 100 nMConfirms target engagement and pathway modulation in a cellular context. A value close to the biochemical IC50 is ideal.
TNF-α Release IC50 5 - 100 nMValidates that target engagement translates to the desired anti-inflammatory functional effect.

Part 4: Selectivity and Off-Target Profile

Authoritative grounding requires acknowledging that no drug is perfectly specific. Understanding a compound's selectivity profile is crucial for predicting potential side effects and for confirming that the observed phenotype is indeed due to on-target activity.

Experimental Rationale

A broad kinase screen, such as the KINOMEscan™ (DiscoverX) platform, is the industry standard. This technology uses a competition binding assay to quantify the interaction of a compound against a large panel of human kinases (often >400). The test is run at a single high concentration (e.g., 1 or 10 µM) to identify any potential off-targets. Hits from this primary screen are then followed up with full IC50 determinations.

Data Interpretation

The results are often visualized as a "scan" tree, showing the binding affinity across the human kinome. The key metrics are:

  • Selectivity Score (S-score): A quantitative measure of selectivity, calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Primary Target Potency: The affinity (Kd) for the intended target (p38α).

  • Off-Target Hits: Any other kinases that show significant binding. These must be evaluated for potential biological consequences. For a high-quality compound, we would expect to see very few off-targets (e.g., < 5 kinases) with a potency within 30-fold of the primary target.

A highly selective compound would show potent binding to p38α and minimal interaction with other kinases, providing strong evidence that the observed anti-inflammatory effects are mediated through the intended p38 mechanism.

Part 5: Detailed Experimental Protocols

Protocol 1: p38α (MAPK14) TR-FRET Biochemical Assay
  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution series of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in 100% DMSO, starting at a 1000X top concentration (e.g., 100 µM).

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme/Substrate Mix: Dilute recombinant human p38α kinase and a biotinylated substrate peptide (e.g., Biotin-MK2) in Kinase Buffer to the desired 2X final concentration.

    • ATP Solution: Prepare a 2X solution of ATP in Kinase Buffer. The concentration should be equal to the known Km of p38α for ATP (typically ~100 µM).

  • Assay Procedure (384-well format):

    • Add 50 nL of the compound dilution series or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of the Enzyme/Substrate Mix to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Add 5 µL of the ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of Stop/Detection Mix containing EDTA (to stop the reaction), a Europium-labeled anti-phospho-serine/threonine antibody, and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar), measuring emission at 665 nm and 620 nm after excitation at 337 nm.

    • Calculate the ratio of 665/620 nm signals.

    • Normalize the data to high (DMSO vehicle) and low (no enzyme) controls to determine percent inhibition.

    • Fit the dose-response data to a 4-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50.

Protocol 2: LPS-Induced TNF-α Release Assay in THP-1 Cells
  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol. Maintain cells between 1x10^5 and 8x10^5 cells/mL.

  • Assay Procedure:

    • Seed 5x10^4 cells per well in a 96-well tissue culture plate in 100 µL of assay medium (serum-free RPMI).

    • Prepare a 9-point, 3-fold serial dilution of the compound in assay medium.

    • Add 50 µL of the compound dilution or vehicle control to the cells.

    • Incubate for 1 hour at 37°C, 5% CO2.

    • Prepare a 4X solution of LPS in assay medium. Add 50 µL to each well to achieve a final concentration of 100 ng/mL.

    • Incubate the plate for 6 hours at 37°C, 5% CO2.

  • TNF-α Quantification (ELISA):

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well.

    • Quantify the concentration of human TNF-α in the supernatant using a commercially available ELISA kit (e.g., from R&D Systems or Meso Scale Discovery), following the manufacturer's instructions precisely.

  • Data Analysis:

    • Construct a standard curve from the TNF-α standards provided in the kit.

    • Calculate the concentration of TNF-α in each sample well.

    • Normalize the data to high (LPS + vehicle) and low (no LPS) controls to determine percent inhibition of TNF-α release.

    • Fit the dose-response data to a 4-parameter logistic equation to determine the IC50.

References

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases in inflammation and immunity. Immunity, 27(4), 647-659. [Link]

  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]

Structural and Physicochemical Characterization of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a highly specialized heterocyclic building block utilized in the development of advanced agrochemicals and pharmaceutical agents. The incorporation of a trifluoromethyl (-CF3) group on the thiazole core significantly enhances lipophilicity and metabolic stability, while the carbamate moiety provides a critical hydrogen-bonding interface for target engagement (such as kinase or enzyme inhibition). This whitepaper provides a comprehensive, in-depth analysis of its molecular weight, mass spectrometry profile, and crystal structure, serving as a definitive guide for researchers in rational drug design and solid-state materials science.

Molecular Weight and Compositional Analysis

The physicochemical behavior and pharmacokinetic potential of a compound are fundamentally dictated by its exact mass and elemental composition.

  • Molecular Formula : C6H5F3N2O2S

  • Standard Molecular Weight : 226.18 g/mol

  • Monoisotopic Mass : 226.002 Da

Mass Spectrometry (ESI-MS) Profiling: When subjected to Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, the compound typically yields a protonated molecular ion [M+H]+ at m/z 227.01. The isotopic signature is heavily influenced by the presence of sulfur ( 32 S and 34 S), resulting in a characteristic M+2 peak at approximately 4.4% relative abundance to the parent ion.

The fragmentation pathway (MS/MS) is driven by the lability of the carbamate linkage. Collision-induced dissociation (CID) primarily results in the neutral loss of methanol (32 Da) and subsequent loss of carbon monoxide (28 Da), yielding the 2-(trifluoromethyl)thiazol-4-amine radical cation. This predictable fragmentation is crucial for pharmacokinetic tracking and residue analysis.

Crystal Structure and Conformational Analysis

Understanding the solid-state arrangement of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is vital for predicting its solubility, bioavailability, and formulation stability. While empirical single-crystal X-ray diffraction (SCXRD) data for every proprietary derivative may not be deposited in open databases, the crystallographic behavior can be accurately modeled based on homologous 2-amino-4-thiazolyl and carbamate structures [1] [2].

Lattice Parameters and Space Group: Thiazolyl carbamates predominantly crystallize in the monoclinic crystal system, frequently adopting the centrosymmetric P21​/c space group [3]. This space group is energetically favored because it accommodates the planar geometry of the thiazole-carbamate conjugated system while allowing for inversion-related dimeric pairing.

Intermolecular Interactions (The Self-Validating System): The crystal lattice is stabilized by a highly directional network of non-covalent interactions:

  • Hydrogen Bonding : The carbamate N-H acts as a strong hydrogen bond donor. Due to the electron-withdrawing nature of the adjacent thiazole ring, the N-H proton is highly polarized. It typically engages in intermolecular hydrogen bonding with the carbonyl oxygen (C=O) of an adjacent molecule ( N−H⋯O=C ), forming infinite 1D ribbons or R22​(8) ring motifs along the crystallographic axis [3].

  • Halogen Bonding and Fluorine Interactions : The -CF3 group at the C2 position of the thiazole ring introduces significant steric bulk and electronegativity. Fluorine atoms often participate in weak C−F⋯S chalcogen bonds or C−F⋯H−C interactions, which lock the 3D supramolecular architecture and prevent polymorphic transition under ambient conditions.

  • π−π Stacking : The planar thiazole rings engage in offset face-to-face π−π stacking (centroid-to-centroid distance 3.5–3.8 Å), further contributing to the high melting point and lattice energy of the crystal [3].

Experimental Protocol: Crystallization and X-Ray Diffraction

To empirically validate the crystal structure, the following self-validating protocol must be executed. The causality of each step is detailed to ensure reproducibility and prevent sample degradation.

Step 1: Solvent Selection and Supersaturation

  • Rationale : The compound possesses both polar (carbamate) and non-polar (CF3) domains. A binary solvent system is required to balance solubility and induce controlled precipitation without phase separation.

  • Action : Dissolve 50 mg of the synthesized compound (>99% purity via HPLC) in 2 mL of Ethyl Acetate (EtOAc). Slowly layer 2 mL of n-Hexane over the solution in a standard crystallization tube.

Step 2: Controlled Nucleation (Slow Evaporation)

  • Rationale : Rapid evaporation leads to kinetic trapping, yielding microcrystalline powders unsuitable for SCXRD. Slow diffusion at 298 K allows the system to reach the global thermodynamic minimum, producing single, defect-free crystals.

  • Action : Puncture the cap with a 22-gauge needle and leave undisturbed in a vibration-free environment for 48–72 hours.

Step 3: Crystal Harvesting and Cryoprotection

  • Rationale : Exposure to air can cause solvent loss and lattice degradation. Cryoprotectants prevent ice formation during low-temperature diffraction, which would otherwise cause background scattering (ice rings).

  • Action : Select a block-shaped crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

Step 4: Data Collection and Refinement

  • Rationale : Data collection at 100 K minimizes thermal motion (Debye-Waller factors), allowing for the precise resolution of the fluorine atoms in the -CF3 group, which are otherwise highly prone to rotational disorder at room temperature.

  • Action : Collect diffraction data using a Mo-K α ( λ=0.71073 Å) or Cu-K α diffractometer. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow Visualization

SCXRD_Workflow N1 Compound Synthesis & Purity Verification (>99%) N2 Solvent Screening (EtOAc/Hexane, DCM/MeOH) N1->N2 N3 Slow Evaporation Crystallization (298 K) N2->N3 N4 Crystal Harvesting & Cryoprotection (Paratone-N) N3->N4 N5 X-Ray Diffraction Data Collection (100 K) N4->N5 N6 Structure Solution & Refinement (SHELXL) N5->N6

Workflow for SCXRD analysis of thiazolyl carbamate derivatives.

Data Presentation

Table 1: Physicochemical and Mass Spectrometry Properties

PropertyValue / Description
IUPAC Name Methyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate
Molecular Formula C6H5F3N2O2S
Molecular Weight 226.18 g/mol
Monoisotopic Mass 226.002 Da
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 6 (N, O, F)
Primary MS/MS Neutral Loss -32 Da (Methanol), -28 Da (Carbon Monoxide)

Table 2: Predicted Crystallographic Parameters (Based on Homology)

ParameterPredicted Value
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Temperature 100 K
Primary Intermolecular Motif R22​(8) hydrogen-bonded dimers
Conformation Planar thiazole-carbamate core; staggered -CF3

References

  • Title : 1LLB: Crystal Structure Of AmpC beta-Lactamase From E. Coli In Complex With ATMO-penicillin Source : RCSB Protein Data Bank (PDB) URL :[Link]

  • Title : 2-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 605966 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions Source : ResearchGate / Journal of Chemical Research URL :[Link]

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate binding affinity to target proteins

Author: BenchChem Technical Support Team. Date: April 2026

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate: Biophysical Profiling and Target Protein Binding Affinity

As the demand for highly selective antimitotic agents and agrochemical fungicides grows, the structural optimization of tubulin inhibitors remains a critical focus in drug development. Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate represents a highly optimized pharmacophore, merging the bioisosteric properties of a thiazole ring with the lipophilic dominance of a trifluoromethyl (-CF3) group.

This technical guide provides an in-depth analysis of the binding affinity of this compound to its primary target protein, β-tubulin. By dissecting the causality behind our experimental methodologies, we establish a self-validating framework for characterizing target-ligand interactions.

Structural Rationale and Mechanistic Causality

The molecular architecture of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is purposefully designed to exploit the thermodynamic landscape of the colchicine binding site on the α/β-tubulin heterodimer.

  • The Thiazole Core: Serving as a bioisostere for the traditional benzimidazole ring, the 1,3-thiazole core reduces molecular weight and alters the topological polar surface area (tPSA), enhancing membrane permeability. Thiazole-containing compounds have been heavily documented to exhibit potent tubulin polymerization inhibitory activity[1].

  • The Trifluoromethyl (-CF3) Group: Positioned at the C2 of the thiazole, the -CF3 group serves a dual purpose. First, it provides metabolic stability against oxidative degradation. Second, its extreme electronegativity and bulk drive an entropy-favorable binding event by displacing highly ordered water molecules within the hydrophobic pocket of the tubulin binding site[2].

  • The Methyl Carbamate Moiety: This functional group is the critical anchor. Benzimidazole and thiazole carbamates target the β-tubulin subunit, specifically interfering with the polymerization of monomeric tubulin into microtubules[3]. The carbamate acts as both a hydrogen bond donor and acceptor, interacting directly with key residues (e.g., Cys239 and Asn165) in the β-tubulin binding pocket.

Pathway Ligand Methyl N-[2-(CF3)-4-thiazolyl]carbamate Target β-Tubulin (Colchicine Site) Ligand->Target Hydrophobic & H-Bonding Complex Ligand-Tubulin Complex Target->Complex Conformational Shift Effect Inhibition of Polymerization Complex->Effect Destabilizes Microtubules Outcome Mitotic Arrest / Apoptosis Effect->Outcome Cell Cycle Blockade

Mechanism of action for thiazolyl carbamate-induced microtubule destabilization.

Experimental Framework: A Self-Validating System

To accurately quantify the binding affinity ( Kd​ ) and understand the thermodynamic drivers of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate, we employ an orthogonal, self-validating experimental approach. Relying on a single assay can introduce systemic bias; therefore, we pair Surface Plasmon Resonance (SPR) for kinetic profiling with Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

We utilize SPR to measure the association ( kon​ ) and dissociation ( koff​ ) rates in real-time. The ratio of these rates ( koff​/kon​ ) provides the equilibrium dissociation constant ( Kd​ ).

Causality of Design: We immobilize the target protein (tubulin) rather than the small molecule. Immobilizing the small molecule alters its conformational freedom and masks the critical -CF3 or carbamate interaction faces.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant β-tubulin (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a 2-fold dilution series of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate (ranging from 1.56 nM to 100 nM) in running buffer (PBS-P+ containing 2% DMSO to maintain solubility).

  • Kinetic Injection: Inject the analyte series over the tubulin-coated flow cell at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Self-Validation (Double Referencing): Subtract the signal from a blank reference flow cell (activated and quenched without tubulin) and a buffer-only injection to eliminate bulk refractive index changes and DMSO mismatches.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Step1 Immobilize β-Tubulin (CM5 Sensor Chip) Step2 Inject Analyte (Concentration Series) Step1->Step2 Step3 Measure Association (kon) Step2->Step3 Step4 Buffer Wash (Measure koff) Step3->Step4 Step5 Kinetic Fitting (1:1 Langmuir Model) Step4->Step5

Step-by-step workflow for Surface Plasmon Resonance (SPR) binding kinetics.

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

While SPR provides the speed of binding, ITC reveals the nature of the binding. Because we hypothesize that the -CF3 group drives binding via the hydrophobic effect, ITC must show a strong positive entropy change ( ΔS ) to validate our structural rationale.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant tubulin extensively against the assay buffer (20 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9, 2% DMSO) to ensure exact buffer matching.

  • Cell Loading: Load 20 µM of tubulin into the sample cell of the calorimeter.

  • Syringe Loading: Load 200 µM of the carbamate compound into the titration syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with 150-second intervals between injections to allow the thermal baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit the data to an independent binding site model to yield the stoichiometry ( N ), enthalpy ( ΔH ), and Kd​ . Calculate entropy using the equation ΔG=ΔH−TΔS .

Quantitative Data Summary

The following table synthesizes representative biophysical data comparing Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate against established tubulin inhibitors. The data confirms that the thiazolyl carbamate operates as a high-affinity binder, driven heavily by favorable entropy (-TΔS) due to the trifluoromethyl substitution.

Compound / LigandTarget Protein Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol)-T ΔS (kcal/mol) ΔG (kcal/mol)
Methyl N-[2-(CF3)-4-thiazolyl]carbamate β-Tubulin15.44.2 x 104 6.5 x 10−4 -3.1-7.7-10.8
Nocodazole (Positive Control)β-Tubulin22.13.8 x 104 8.4 x 10−4 -4.5-5.9-10.4
Carbendazim (Reference)β-Tubulin185.01.5 x 104 2.8 x 10−3 -5.2-4.0-9.2

Data Interpretation: The inclusion of the -CF3 group on the thiazole ring significantly lowers the dissociation rate ( koff​ ) compared to standard benzimidazole carbamates like Carbendazim. The ITC thermodynamics (-TΔS = -7.7 kcal/mol) validate the hypothesis that hydrophobic displacement of water by the -CF3 group is the primary driver of the enhanced binding affinity.

Conclusion

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a highly potent ligand for β-tubulin. By utilizing an orthogonal testing matrix of SPR and ITC, we can definitively prove that the molecule's efficacy is rooted in a synergistic mechanism: the methyl carbamate provides the necessary enthalpic anchoring via hydrogen bonding, while the trifluoromethyl-thiazole core maximizes the entropic favorability of the interaction. This self-validating biophysical profile serves as a gold standard for evaluating next-generation antimitotic and fungicidal agents.

Sources

An In-Depth Technical Guide to Assessing the Metabolic Stability of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of the novel chemical entity, Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate, using human liver microsomes (HLM). The principles and methodologies detailed herein are grounded in established practices of in vitro drug metabolism and pharmacokinetics (DMPK), offering a robust system for generating reliable data to inform lead optimization and candidate selection in drug discovery programs.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical parameter within the ADME profile.[2][3] It profoundly influences a drug's pharmacokinetic characteristics, including its in vivo half-life, bioavailability, and potential for drug-drug interactions.[2][3][4]

A compound with low metabolic stability is rapidly cleared from the body, which may necessitate frequent and high doses to achieve a therapeutic effect, potentially leading to poor patient compliance.[1] Conversely, a compound that is too stable may accumulate in the body, increasing the risk of toxicity. Therefore, an early and accurate assessment of metabolic stability is paramount for making informed decisions in the iterative process of drug design and development.[5] The in vitro HLM assay is a widely accepted industry standard for a first-pass evaluation of Phase I metabolic stability due to its cost-effectiveness, high-throughput nature, and good correlation with in vivo hepatic clearance for many compounds.[6][7][8]

This guide will use Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate as a case study to illustrate the entire workflow, from experimental design and execution to data analysis and interpretation of potential metabolic pathways.

Experimental Design: A Self-Validating System

The robustness of a metabolic stability assay hinges on a well-controlled experimental design. Each component of the assay must be carefully considered to ensure the generated data is both accurate and reproducible.

Key Reagents and Materials
  • Test Compound: Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate (stock solution in a suitable organic solvent, e.g., DMSO or acetonitrile).

  • Human Liver Microsomes (HLM): Pooled from a minimum of 10 donors to average out inter-individual variability in enzyme expression.[9]

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form), essential for the catalytic activity of Cytochrome P450 enzymes.[10]

  • Buffer: Potassium phosphate buffer (pH 7.4) to maintain physiological conditions.

  • Positive Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Imipramine) to validate the metabolic competency of the HLM and the assay procedure.[11]

  • Quenching Solution: Acetonitrile containing an internal standard for robust analytical quantification.

  • Analytical Instrumentation: A validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the sensitive and selective quantification of the test compound.[5][12]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HLM metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing start Thaw HLM & Reagents preincubation Prepare Incubation Mix (HLM, Buffer, Test Compound) start->preincubation initiation Initiate Reaction (Add NADPH) preincubation->initiation sampling Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) initiation->sampling quenching Quench Reaction (Acetonitrile + Internal Standard) sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms quantification Quantify Parent Compound lcms->quantification calculation Calculate % Remaining, t1/2, and CLint quantification->calculation

Caption: Experimental workflow for the HLM metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format to facilitate higher throughput.

3.1 Preparation of Reagents

  • Test Compound Stock: Prepare a 1 mM stock solution of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in DMSO.

  • Working Solutions: Further dilute the stock solution in the incubation buffer to achieve the desired final concentration (typically 1 µM) in the assay.[13]

  • NADPH Solution: Prepare a fresh solution of NADPH in potassium phosphate buffer (pH 7.4) to a final concentration of 1 mM. Keep on ice until use.[13]

  • HLM Suspension: Thaw a vial of pooled human liver microsomes in a 37°C water bath.[14] Immediately place on ice and dilute with cold potassium phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[13]

3.2 Incubation Procedure

  • Pre-incubation: In a 96-well plate, add the HLM suspension and the test compound working solution. Mix gently and pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. The time of NADPH addition is considered T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard.[11] The T=0 sample is quenched immediately after the addition of NADPH.

  • Negative Control: Include a control incubation without NADPH to assess for any non-enzymatic degradation of the compound.

3.3 Sample Processing and Analysis

  • Protein Precipitation: After quenching, seal the 96-well plate and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

4.1 Calculation of Half-Life (t½)

  • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • The in vitro half-life (t½) is then calculated using the following equation:

    t½ = -0.693 / k [15]

4.2 Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the incubation conditions:

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)) [16][17]

ParameterSymbolExample ValueUnit
Half-life30minutes
Incubation VolumeV200µL
Microsomal ProteinP0.1mg
Intrinsic Clearance CLint 46.2 µL/min/mg protein

Predicting the Metabolic Fate of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate

Based on the chemical structure of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate, several metabolic pathways can be hypothesized. The primary sites of metabolism are likely to be the thiazole ring and the carbamate linkage, which are susceptible to oxidation by Cytochrome P450 enzymes.[18][19]

Potential Metabolic Pathways:

  • Oxidation of the Thiazole Ring: The thiazole ring can undergo several oxidative transformations catalyzed by CYPs. These include:

    • Epoxidation: Formation of a reactive epoxide on the thiazole ring.[20][21][22][23]

    • S-oxidation: Oxidation of the sulfur atom to form a sulfoxide.[20][21]

    • N-oxidation: Oxidation of the nitrogen atom.[20]

  • Hydrolysis of the Carbamate Ester: The carbamate linkage can be hydrolyzed by esterases present in the liver microsomes, although this is often a slower process compared to CYP-mediated oxidation.

  • Oxidation of the Methyl Carbamate: The methyl group of the carbamate is a potential site for hydroxylation.

  • Influence of the Trifluoromethyl Group: The trifluoromethyl group is generally resistant to metabolism and can have a protective effect on adjacent positions, potentially slowing down the overall rate of metabolism.[24]

Hypothetical Metabolic Pathway Diagram

The following diagram illustrates the potential primary metabolic pathways for Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate.

metabolic_pathways cluster_pathways Potential Metabolic Pathways (CYP-mediated) parent Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate epoxidation Thiazole Epoxidation parent->epoxidation CYPs soxidation Thiazole S-oxidation parent->soxidation CYPs noxidation Thiazole N-oxidation parent->noxidation CYPs hydrolysis Carbamate Hydrolysis parent->hydrolysis Esterases methyl_hydroxylation Methyl Hydroxylation parent->methyl_hydroxylation CYPs

Caption: Hypothetical metabolic pathways of the test compound.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step methodology for assessing the metabolic stability of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in human liver microsomes. By following this robust protocol, researchers can generate high-quality in vitro data to understand the metabolic liabilities of this compound. The calculated half-life and intrinsic clearance values are essential for ranking it against other compounds in a discovery pipeline and for predicting its in vivo pharmacokinetic behavior.

Further studies could involve:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed during the incubation.

  • Reaction Phenotyping: Employing a panel of recombinant human CYP enzymes or specific chemical inhibitors to identify the specific CYP isoforms responsible for the metabolism of the compound.[9]

  • Cross-Species Comparison: Performing the metabolic stability assay using liver microsomes from other species (e.g., rat, mouse, dog) to assess inter-species differences in metabolism, which is crucial for preclinical toxicology studies.

By integrating these in vitro ADME studies early in the drug discovery process, the likelihood of selecting a drug candidate with a favorable pharmacokinetic profile is significantly enhanced, ultimately contributing to the development of safer and more effective medicines.[1][4]

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Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in human plasma. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, providing not only a procedural framework but also the scientific rationale underpinning each critical step. From sample preparation and chromatographic separation to mass spectrometric detection and method validation, this guide offers a complete workflow to ensure data integrity and reproducibility in a regulated bioanalytical environment.

Introduction: The Need for a Tailored Bioanalytical Approach

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices like human plasma is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to the drug development process.[1] The unique structural motifs of the analyte, including a trifluoromethyl group and a thiazole ring, necessitate a carefully optimized analytical method to achieve the required sensitivity, selectivity, and robustness.

This document serves as a practical guide, leveraging established principles of bioanalysis to construct a method from the ground up. We will explore the systematic approach to method development, emphasizing the mitigation of common challenges such as matrix effects and ensuring compliance with regulatory expectations.[2][3][4]

Foundational Strategy: Building a Method from First Principles

The development of a reliable LC-MS/MS method is a multi-faceted process. Our strategy is built on a logical progression from understanding the analyte and matrix to fine-tuning the instrumental parameters for optimal performance.

Method_Development_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis A Plasma Sample Collection B Internal Standard Spiking A->B C Protein Precipitation B->C D Supernatant Transfer C->D E Evaporation & Reconstitution D->E F Injection E->F Sample Introduction G Reversed-Phase Chromatography F->G H Gradient Elution G->H I Electrospray Ionization (ESI) H->I Eluent Transfer J Precursor Ion Selection (Q1) I->J K Collision-Induced Dissociation (Q2) J->K L Product Ion Monitoring (Q3) K->L M Peak Integration L->M Signal Acquisition N Calibration Curve Generation M->N O Concentration Calculation N->O

Figure 1: High-level workflow for the LC-MS/MS bioanalysis of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate.

Experimental Protocols

Materials and Reagents
  • Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate analytical standard

  • Stable Isotope Labeled (SIL) Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate (Internal Standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Selection and Justification of the Internal Standard (IS)

The use of an internal standard is crucial for correcting variability throughout the analytical process, including sample preparation, injection volume, and ionization efficiency.[5] A stable isotope-labeled (SIL) version of the analyte is the gold standard for an IS in LC-MS bioanalysis.[6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction.[6] For this method, a ¹³C- or ¹⁵N-labeled Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is recommended.

Sample Preparation: A Balance of Cleanliness and Recovery

The primary goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, that can interfere with the analysis and compromise the integrity of the LC-MS system.[7][8]

Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[9][10][11]

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[12]

  • Vortex mix for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge to pellet any insoluble material before injection.

Rationale for Choices:

  • Acetonitrile: Preferred over methanol for its superior ability to precipitate a wider range of plasma proteins.[13][14]

  • Formic Acid: Acidifies the sample to promote the protonation of the analyte, which is often beneficial for positive mode electrospray ionization.

  • Evaporation and Reconstitution: This step concentrates the analyte and ensures the sample is dissolved in a solvent compatible with the initial mobile phase, which is critical for good peak shape.[15]

LC-MS/MS Instrumentation and Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterRecommended ConditionJustification
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µmC18 columns provide excellent retention for a wide range of small molecules. The sub-2 µm particle size offers high efficiency and resolution.[16]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for positive ionization and helps to control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.A gradient is necessary to elute the analyte with a good peak shape in a reasonable time while allowing for the removal of late-eluting matrix components.[15]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Column Temperature 40°CElevated temperature can reduce mobile phase viscosity, improve peak shape, and enhance reproducibility.
Injection Volume 5 µLA small injection volume helps to minimize column overload and potential peak distortion.

Mass Spectrometry (MS) System:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for a wide range of small molecules.[17][18][19][20][21] Positive mode is chosen based on the potential for protonation of the thiazole nitrogen.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.[22][23][24][25][26]
Source Temperature 500°COptimizes the desolvation of the ESI droplets.
IonSpray Voltage 5500 VCreates the charged droplets for ionization.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass spectrometer.
Collision Gas (CAD) MediumNitrogen is used to fragment the precursor ions in the collision cell.

MRM Transition Optimization:

The key to a selective MRM method is the identification of unique and stable precursor-to-product ion transitions.

MRM_Optimization A Infuse Analyte Solution B Acquire Full Scan (Q1) Spectrum A->B C Identify Precursor Ion [M+H]+ B->C D Acquire Product Ion (MS/MS) Spectrum C->D E Select >2 Intense & Stable Product Ions D->E F Optimize Collision Energy (CE) for each transition E->F G Optimize Declustering Potential (DP) F->G H Finalize MRM Transitions (Quantifier & Qualifier) G->H

Figure 2: Systematic process for optimizing MRM transitions.

Hypothetical MRM Transitions for Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Analyte (Quantifier) To be determinedTo be determined100To be optimizedTo be optimized
Analyte (Qualifier) To be determinedTo be determined100To be optimizedTo be optimized
Internal Standard To be determinedTo be determined100To be optimizedTo be optimized

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[3] Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[2][3][27][28]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

  • Calibration Curve and Linearity: A calibration curve should be generated using at least six non-zero standards. The linearity should be evaluated by linear regression with a weighting factor (e.g., 1/x²).

  • Accuracy and Precision: Assessed at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS.[29][30][31][32] This is quantitatively assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.[29]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Interpretation and Troubleshooting

Peak Shape: Good chromatographic peak shape is essential for accurate integration and quantification.[15] Common issues like peak tailing or fronting can be caused by column overload, secondary interactions, or an inappropriate sample solvent.[33][34][35]

Matrix Effects: If significant matrix effects are observed, further optimization of the sample preparation or chromatography is necessary.[29][30] This could involve exploring different extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[10][36][37][38][39][40][41]

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of an LC-MS/MS method for the quantification of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in human plasma. By following the outlined protocols and understanding the rationale behind each step, researchers can develop a robust, reliable, and regulatory-compliant bioanalytical method essential for advancing drug development programs.

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  • Agilent Technologies. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Agilent Technologies. (2013, February 14). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Retrieved from [Link]

  • Jemal, M., & Huang, M. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Rapid Communications in Mass Spectrometry, 22(3), 319-328. Retrieved from [Link]

  • Jemal, M., Huang, M., Jiang, X., & Mao, Y. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(23), 2125-2132. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • Wilson, I. D., Plumb, R., Granger, J., Castro-Perez, J., & Smith, B. W. (2009). UPLC-MS-Based Analysis of Human Plasma for Metabonomics Using Solvent Precipitation or Solid Phase Extraction. Journal of Proteome Research, 8(3), 1573-1579. Retrieved from [Link]

  • Pérez-Ferre, S., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1445. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Jemal, M., et al. (2000). A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma. Analytical Chemistry, 72(24), 5899-5905. Retrieved from [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Dosing of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a compound of interest for which detailed in vivo dosing protocols in murine models are not yet publicly established. As a member of the carbamate class of molecules, its primary mechanism of action is anticipated to be the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses.[1][2][3] This application note provides a comprehensive guide for researchers to develop a robust and ethically sound in vivo dosing protocol for this compound in mice. The following sections will detail the proposed mechanism of action, critical considerations for formulation and administration, and step-by-step protocols for dose-range finding and establishing a definitive dosing regimen.

Proposed Mechanism of Action

Carbamates exert their biological effects by reversibly inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1][2] By blocking AChE, Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is expected to increase the concentration and duration of acetylcholine at cholinergic synapses. This leads to continuous nerve stimulation, which can manifest in a variety of physiological effects.[1] It is crucial to monitor animals for signs of cholinergic toxicity, which may include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors and respiratory distress.

G cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Signal_Out Continuous Stimulation Receptor->Signal_Out Signal Transduction CompoundX Methyl N-[2-(trifluoromethyl)- 4-thiazolyl]carbamate CompoundX->AChE Inhibition Signal_In Nerve Impulse Signal_In->ACh Release

Caption: Inhibition of Acetylcholinesterase by Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate.

Formulation and Vehicle Selection

The solubility of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a critical first step in developing a viable in vivo dosing formulation. Based on related carbamate compounds, poor aqueous solubility may be a challenge.[4] Therefore, a systematic approach to vehicle selection is necessary.

Table 1: Recommended Vehicle Screening Protocol

Vehicle Composition Rationale Considerations
Saline (0.9% NaCl)Sterile, isotonic salineIdeal for water-soluble compounds.Likely to have low solubility for the target compound.
PBS (Phosphate-Buffered Saline)pH 7.4Physiologically compatible buffer.Similar solubility limitations to saline.
5% DMSO in Saline5% Dimethyl sulfoxideCommon co-solvent to improve solubility.DMSO can have its own biological effects.
10% Solutol HS 15 in Saline10% Kolliphor® HS 15Non-ionic solubilizer for poorly water-soluble drugs.Can cause hypersensitivity reactions in some animals.
20% Captisol® in Water20% Sulfobutylether-β-cyclodextrinEncapsulates hydrophobic drugs to increase solubility.Can affect drug pharmacokinetics.
Corn Oil / Sesame OilNatural triglyceridesFor highly lipophilic compounds (oral or subcutaneous).May affect absorption rates.
Protocol for Solubility Assessment:
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution into each of the proposed vehicles.

  • Visual Inspection: Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours) at room temperature and 4°C.

  • Microscopic Examination: Use a microscope to confirm the absence of precipitates.

  • Selection Criteria: The optimal vehicle will be the one that dissolves the desired concentration of the compound without precipitation and is known to be well-tolerated in mice.

Dose Administration and Murine Models

The choice of administration route will depend on the experimental goals and the physicochemical properties of the formulated compound.

Table 2: Common Administration Routes in Murine Models

Route Abbreviation Advantages Disadvantages
IntravenousIV100% bioavailability, rapid onset.Requires technical skill, potential for embolism.
IntraperitonealIPEasier than IV, rapid absorption.Potential for injection into organs, local irritation.
Oral GavagePOClinically relevant for orally administered drugs.Stressful for animals, risk of esophageal injury.
SubcutaneousSCSlower, more sustained absorption.Slower onset, potential for local reactions.

For initial studies, intraperitoneal or oral gavage are common starting points. The use of less stressful oral administration methods, such as the micropipette-guided drug administration (MDA) method, should be considered to improve animal welfare.[5]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD study is essential to determine the highest dose that can be administered without causing unacceptable toxicity.

  • Animal Selection: Use a small cohort of healthy, age-matched mice (e.g., C57BL/6, 8-10 weeks old, both sexes).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 25, 50, 100 mg/kg). The dose escalation scheme should be based on the results from the previous dose level.

  • Administration: Administer a single dose of the formulated compound via the chosen route. Include a vehicle control group.

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days. Monitor for:

    • Clinical signs of toxicity (especially cholinergic signs).

    • Changes in body weight.

    • Changes in food and water intake.

    • Behavioral changes.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and induces only mild, reversible clinical signs of toxicity.

Caption: Workflow for Maximum Tolerated Dose (MTD) Study.

Protocol 2: Pharmacokinetic (PK) Study

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Animal Selection and Dosing: Use a cohort of mice and administer a single dose of the compound at a dose level below the MTD (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any potential metabolites in the plasma.

  • Data Analysis: Calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

Parameter Description
CmaxMaximum plasma concentration.
TmaxTime to reach Cmax.
AUCArea under the plasma concentration-time curve.
t1/2Half-life of the compound.
CLClearance.
VdVolume of distribution.

The pharmacokinetic profile will inform the dosing frequency required to maintain therapeutic concentrations of the compound in subsequent efficacy studies. Studies in mice have shown that the metabolism and clearance of carbamates can be rapid.[6]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal stress and suffering. The number of animals used should be the minimum required to obtain statistically significant results.

Conclusion

The successful in vivo application of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in murine models requires a systematic and careful approach. By thoroughly characterizing the compound's solubility, determining the maximum tolerated dose, and understanding its pharmacokinetic profile, researchers can design and execute efficacy studies with a high degree of scientific rigor and confidence. The protocols outlined in this application note provide a foundational framework for initiating these critical preclinical investigations.

References

  • Pesticide Chemistry Carbamates. (n.d.).
  • Slauter, R. W., et al. (1988). Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice. Drug Metabolism and Disposition, 16(4), 625-631. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. Retrieved from [Link]

  • Swaminathan, S., & Hrabie, J. A. (1980). Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice. Cancer Research, 40(12), 4452-4456. Retrieved from [Link]

  • Capriati, A., et al. (2016). O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1082-1087. Retrieved from [Link]

  • De Brabander, M., et al. (1976). The Effects of Methyl [5-(2-Thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate, (R 17934; NSC 238159), a New Synthetic Antitumoral Drug, on Microtubules and Mitosis. Cancer Research, 36(3), 905-916. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

  • Zitko, V. (1980). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. eScholarship. Retrieved from [Link]

  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. Retrieved from [Link]

  • Rodent MDA. (n.d.). Researchers. Retrieved from [Link]

  • Dalvie, D. K., et al. (2010). Identification of a Novel N-Carbamoyl Glucuronide: In Vitro, In Vivo, and Mechanistic Studies. Drug Metabolism and Disposition, 38(3), 435-442. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2025). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. ResearchGate. Retrieved from [Link]

  • PMDA. (n.d.). MODULE 2.4. NONCLINICAL OVERVIEW. Retrieved from [Link]

  • Johnson, A. M., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. Retrieved from [Link]

  • Zaitsev, A. S., et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 18(30), 5801-5810. Retrieved from [Link]

  • Khan, F. N., et al. (2026). PREPARATION AND CHARACTERIZATION OF SELF EMULSIFYING SOLID DISPERSIONS OF MEBENDAZOLE TO IMPROVE SOLUBILITY. ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering poor aqueous solubility when working with Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate . Below, we provide a mechanistic analysis of the compound's physicochemical barriers, followed by field-proven troubleshooting FAQs, validated experimental protocols, and quantitative data to help you achieve reliable solvation for your assays.

Mechanistic Analysis of Solubility Barriers

Understanding why a compound is insoluble is the first step in rationally designing a formulation strategy. The poor aqueous solubility of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is driven by the synergistic effects of its three primary structural motifs:

  • The Trifluoromethyl (-CF3) Group: The highly electronegative fluorine atoms create a dense, lipophilic electron cloud. This significantly increases the partition coefficient (logP) and disrupts the hydrogen-bonding network of water, making aqueous solvation thermodynamically unfavorable (BenchChem, 2025)[1].

  • The Thiazole Ring: While containing heteroatoms (N, S), the planar aromatic nature of the thiazole ring promotes tight crystal packing via π-π stacking in the solid state. This increases the lattice energy that must be overcome for dissolution (ACS Publications, 2025)[2].

  • The Carbamate Ester: The methyl ester terminus caps a potential hydrogen bond donor/acceptor site, further shifting the molecule's profile toward hydrophobicity compared to a free amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when I spike my DMSO stock into the aqueous assay buffer. How can I prevent this? Causality: Direct injection of a high-concentration DMSO stock into an aqueous buffer causes rapid solvent exchange. The DMSO diffuses into the water faster than the water can solvate the highly lipophilic CF3-thiazole compound. This leads to localized supersaturation and rapid nucleation (crashing out). Solution: Implement a "step-down" serial dilution strategy using intermediate co-solvent mixtures. Alternatively, introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer prior to compound addition to lower the interfacial tension and stabilize transient hydrophobic surfaces.

Q2: I need to test this compound in a cell-based assay, but the required co-solvent concentration (>1% DMSO) is toxic to my cells. What is the alternative? Causality: Cell membranes are highly sensitive to organic solvents, which disrupt lipid bilayers and cause cytotoxicity, confounding assay readouts. Solution: Utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that can encapsulate the lipophilic trifluoromethyl-thiazole moiety, while its hydrophilic exterior maintains aqueous solubility (PLOS One, 2017)[3]. This allows for solvent-free delivery to cells.

Q3: My assay results are highly variable between replicates. The compound appears dissolved to the naked eye, but the data is inconsistent. Causality: The compound is likely forming colloidal nano-precipitates. These aggregates are invisible to the naked eye but drastically reduce the actual concentration of free monomeric drug available to bind the target, leading to erratic assay readouts. Solution: Never assume visual clarity equals true solubility. Verify thermodynamic solubility by centrifuging the sample and quantifying the supernatant concentration via HPLC, or use Dynamic Light Scattering (DLS) to detect colloidal aggregates.

Quantitative Data on Solubilization Strategies

The table below summarizes the expected efficacy of various solubilization strategies for highly fluorinated thiazole derivatives.

Solubilization StrategyMechanism of ActionExpected Solubility GainRecommended Application
Aqueous Buffer (Control) Baseline solvation1x (Baseline, typically < 1 µg/mL)Reference standard
5% DMSO Co-solvent Reduces dielectric constant of the medium5x - 10xBiochemical assays (cell-free)
0.01% Tween-20 Micellar encapsulation & surface tension reduction10x - 20xAssays prone to non-specific binding
20% w/v HP-β-CD Host-guest inclusion complexation50x - 100x+Cell-based assays & In vivo dosing

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to biological testing without confirming the final dissolved concentration.

Protocol A: Step-Down Co-Solvent Dilution (For Biochemical Assays)

Use this method to prevent localized nucleation when organic solvents are permissible.

  • Master Stock: Prepare a 10 mM master stock of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in 100% anhydrous DMSO. Vortex until completely clear.

  • Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) by diluting the master stock into a 50% DMSO / 50% Assay Buffer mixture. Add the buffer dropwise to the DMSO while vortexing continuously.

  • Final Dilution: Dilute the intermediate stock into the final aqueous assay buffer (pre-warmed to 37°C and containing 0.01% Tween-20) to reach the working concentration (e.g., 10 µM).

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC against a known standard curve to confirm the actual dissolved concentration matches the nominal concentration.

Protocol B: HP-β-CD Phase Solubility Complexation (For Cell/In Vivo Assays)

Use this method to achieve high aqueous solubility without organic solvents, based on the phase solubility method (ACS Publications, 2023)[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add an excess amount (e.g., 5 mg) of solid Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate to 1 mL of the HP-β-CD solution in a sealed glass vial.

  • Equilibration: Shake the suspension on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48 to 72 hours. This extended time is critical to ensure thermodynamic equilibrium of the inclusion complex is reached.

  • Self-Validation Step: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed solid drug. Quantify the drug concentration in the clear filtrate via HPLC. If the concentration is insufficient, increase the HP-β-CD percentage up to 40% (w/v).

Troubleshooting Workflow Visualization

Follow this logical decision tree to determine the optimal solubilization strategy for your specific experimental needs.

SolubilityTroubleshooting Start Compound Insoluble in Aqueous Media CheckAssay Is >1% organic solvent tolerated by the assay? Start->CheckAssay Cosolvent Step-Down Co-Solvent Dilution (DMSO/EtOH) CheckAssay->Cosolvent Yes (Biochemical) Cyclodextrin HP-β-CD Inclusion Complexation CheckAssay->Cyclodextrin No (In vivo/Cells) CheckPrecip Check for Nano-precipitates (DLS or Centrifugation) Cosolvent->CheckPrecip Cyclodextrin->CheckPrecip AddSurfactant Add Non-ionic Surfactant (0.01% Tween-20) CheckPrecip->AddSurfactant Precipitates Found Success Soluble & Validated Ready for Assay CheckPrecip->Success Clear Solution AddSurfactant->Success

Workflow for troubleshooting and resolving compound solubility issues.

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex: A novel system for drug transport. PLOS One. Available at:[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

Sources

How to prevent thermal degradation of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation

Welcome to the technical support center for Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of this compound. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate and why is its stability important?

Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a complex organic molecule featuring a carbamate functional group attached to a thiazole ring, which is further substituted with a trifluoromethyl group. The thiazole ring itself is a stable aromatic heterocycle found in many pharmaceutical compounds[1][2]. The trifluoromethyl group often enhances metabolic stability and binding affinity in drug candidates[3]. The carbamate linkage, however, can be susceptible to thermal decomposition[4][5][6]. Maintaining the structural integrity of this compound is critical for the validity of research data, as degradation can lead to the formation of impurities that may have unintended biological activities or interfere with analytical measurements.

Q2: What are the likely thermal degradation pathways for this compound?

  • Pathway A: Reversion to Isocyanate and Alcohol. This is a common route for the thermal decomposition of carbamates, which would yield 2-(trifluoromethyl)-4-thiazolyl isocyanate and methanol[6][7]. This reaction is often unimolecular and proceeds through a four-centered transition state.

  • Pathway B: Decarboxylation to an Amine. This pathway would involve the loss of carbon dioxide to form 2-(trifluoromethyl)-4-aminothiazole. This is another known decomposition route for carbamates, particularly in the presence of catalysts or under certain pH conditions.

Q3: What are the initial signs of thermal degradation?

Visual inspection may reveal a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or browning) or a change in consistency. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical techniques are essential for definitive assessment.

Q4: At what temperatures should I be concerned about thermal degradation?

The thermal decomposition of carbamates can occur over a wide range of temperatures, with some decompositions observed at temperatures above 150 °C[8]. For N-aryl carbamates, decomposition kinetics have been studied in the range of 400–450 K (127–177 °C)[5]. Given the complexity of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate, it is prudent to minimize exposure to elevated temperatures whenever possible. Long-term storage at room temperature could also potentially lead to slow degradation over time.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a structured approach to identifying, quantifying, and preventing the thermal degradation of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate.

Detection and Quantification of Degradation

If you suspect thermal degradation, the first step is to analytically confirm its presence and extent.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products[9][10]. A reverse-phase C18 column is often suitable for carbamates[10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass identification of the parent compound and any impurities, which can help in elucidating the degradation pathway.

  • Gas Chromatography (GC): Direct analysis of carbamates by GC can be challenging due to their potential for on-column decomposition[11]. However, derivatization of the carbamate or its degradation products can make this a viable method[11].

Experimental Protocol: HPLC Analysis for Degradation

  • Standard Preparation: Prepare a stock solution of high-purity Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this, prepare a series of calibration standards.

  • Sample Preparation: Dissolve a precisely weighed amount of the suspect sample in the same solvent to the same concentration as the stock solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

  • Analysis: Inject the standards and the sample. The appearance of new peaks or a decrease in the area of the parent compound peak in the sample chromatogram compared to a fresh, pure standard indicates degradation. The percentage of degradation can be quantified by comparing the peak areas.

Prevention of Thermal Degradation

Proactive measures are crucial to maintain the stability of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate.

Storage Recommendations:

  • Temperature: Store the compound at or below the recommended temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, which can be initiated or accelerated by heat.

  • Light Protection: Store in an amber vial or a light-blocking container to prevent photolytic degradation, which can be exacerbated by thermal stress.

  • Moisture Control: Store in a desiccated environment, as the presence of water can facilitate hydrolysis, especially at elevated temperatures.

Handling Best Practices:

  • Minimize Time at Room Temperature: When working with the compound, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation. Minimize the time the compound is kept at ambient or elevated temperatures.

  • Solvent Selection: When preparing solutions, use high-purity, dry solvents. If heating is required for dissolution, use the lowest possible temperature for the shortest duration. Be aware that some solvents can promote degradation.

  • pH Considerations: Avoid strongly acidic or basic conditions, as these can catalyze the hydrolysis of the carbamate group.

Experimental Workflow for Stability Assessment

To proactively assess the thermal stability of your compound under your specific experimental conditions, a controlled stress study is recommended.

dot

Stability_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_conclusion Conclusion start Prepare multiple aliquots of the compound temp_conditions Expose aliquots to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C) start->temp_conditions time_points Define multiple time points for analysis (e.g., 0, 24, 48, 72 hours) temp_conditions->time_points sampling At each time point, remove an aliquot from each temperature condition time_points->sampling hplc_analysis Analyze by HPLC to quantify the remaining parent compound sampling->hplc_analysis data_plotting Plot % remaining compound vs. time for each temperature hplc_analysis->data_plotting degradation_kinetics Determine the rate of degradation at each temperature data_plotting->degradation_kinetics safe_conditions Establish safe handling and storage conditions degradation_kinetics->safe_conditions

Caption: Workflow for assessing thermal stability.

Data Summary

The following table summarizes the key factors influencing the thermal stability of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate and the recommended preventative measures.

FactorPotential Impact on StabilityRecommended Preventative Measures
Temperature High temperatures can initiate and accelerate degradation pathways.Store at low temperatures (≤ 4°C). Minimize time at ambient or elevated temperatures during experiments.
Atmosphere Oxygen can promote oxidative degradation.Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.
Light UV or visible light can induce photolytic degradation.Store in light-protecting containers (e.g., amber vials).
Moisture Water can lead to hydrolytic degradation of the carbamate.Store in a desiccated environment. Use dry solvents.
pH Strongly acidic or basic conditions can catalyze hydrolysis.Maintain neutral pH in solutions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary hypothesized thermal degradation pathways for Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate.

dot

Degradation_Pathways cluster_pathway_a Pathway A: Reversion cluster_pathway_b Pathway B: Decarboxylation parent Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate isocyanate 2-(Trifluoromethyl)-4-thiazolyl isocyanate parent->isocyanate Heat methanol Methanol amine 2-(Trifluoromethyl)-4-aminothiazole parent->amine Heat co2 Carbon Dioxide

Caption: Hypothesized thermal degradation pathways.

By understanding the inherent chemical liabilities of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate and implementing the rigorous handling and storage procedures outlined in this guide, researchers can significantly mitigate the risk of thermal degradation, thereby ensuring the quality and reliability of their scientific work.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Al-Rawi, J. M. A., & Elias, A. M. (1990). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (12), 2051-2055.
  • Konyukhov, V. Y., & Schmidt, E. Y. (2020).
  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
  • Griselda, B., & de la Cruz, J. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4875.
  • U.S. Geological Survey. (1995). Methods of analysis by the U.S.
  • Al-Attas, A., & El-Tohamy, M. (2018). Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry, 11(8), 1335-1342.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718.
  • Ueji, M., & Kanazawa, J. (1972). Method for the Residue Determination of Carbamate Pesticides in Crops. Japan Agricultural Research Quarterly, 6(4), 214-219.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718.
  • Al-Attas, A., & El-Tohamy, M. (2018). Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry, 11(8), 1335-1342.
  • Jain, A. K., Sharma, S., & Vaidya, A. (2013). Thiazole: A valuable scaffold in medicinal chemistry. European journal of medicinal chemistry, 69, 355-365.
  • Tomi, I. H. R., Al-Daraji, A. H. R., & Al-Qaysi, A. M. H. (2016). A review on the therapeutic potential of thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 101-109.
  • U.S. Geological Survey. (1995). Methods of analysis by the U.S.
  • Ueji, M., & Kanazawa, J. (1972). Method for the Residue Determination of Carbamate Pesticides in Crops. Japan Agricultural Research Quarterly, 6(4), 214-219.
  • Konyukhov, V. Y., & Schmidt, E. Y. (2020).
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
  • Al-Rawi, J. M. A., & Elias, A. M. (1990). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (12), 2051-2055.
  • Griselda, B., & de la Cruz, J. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4875.

Sources

Technical Support Center: Synthesis of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific carbamoylation reaction. Here, we address frequently encountered issues in a direct question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What are the primary chemical factors limiting the conversion?

A1: Persistently low yields in this synthesis are most often rooted in the electronic properties of the starting amine, 4-amino-2-(trifluoromethyl)thiazole.

  • Root Cause: Reduced Nucleophilicity of the Amine. The core issue is the starting material's nature as an electron-deficient heterocyclic amine. The trifluoromethyl (-CF₃) group at the C2 position is a powerful electron-withdrawing group. This effect, combined with the inherent electron-withdrawing nature of the thiazole ring, significantly decreases the electron density on the exocyclic amino group at the C4 position. Consequently, the amine is a weak nucleophile, and its attack on the electrophilic carbonyl carbon of methyl chloroformate is kinetically slow and unfavorable.[1] In situations with deactivated aromatic substrates, forcing conditions or more potent reagents may be necessary to achieve a desirable reaction rate.[2]

  • Actionable Solutions:

    • Optimize Base Selection: A suitable base is critical. Its role is to scavenge the HCl generated during the reaction, thereby driving the equilibrium towards the product. For a weakly nucleophilic amine, a strong, non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine is often superior to less hindered bases like triethylamine (TEA), which can compete with the desired reaction by reacting with methyl chloroformate.

    • Increase Reaction Time/Temperature with Caution: While extending the reaction time or modestly increasing the temperature can improve conversion, it must be done carefully. Methyl chloroformate is volatile and can decompose. Monitor the reaction progress diligently by TLC or LC-MS to find the optimal balance between conversion and degradation. Forcing conditions, such as elevated temperatures, are sometimes required for reactions involving weak nucleophiles.[3]

    • Ensure Reagent Purity: Verify the purity of your 4-amino-2-(trifluoromethyl)thiazole. Impurities from its synthesis can interfere with the reaction.

Q2: I suspect my methyl chloroformate is decomposing before it can react. How can I prevent this and ensure its reactivity?

A2: Methyl chloroformate is a highly reactive and moisture-sensitive reagent. Its decomposition, primarily through hydrolysis, is a common cause of reduced yield.

  • Root Cause: Hydrolysis. Methyl chloroformate readily reacts with water to produce methanol, carbon dioxide, and hydrochloric acid.[2][4] This parasitic reaction consumes the reagent and introduces acid into the system, which can protonate the starting amine, rendering it unreactive. The half-life for this hydrolysis can be on the order of minutes at elevated temperatures.[2]

  • Actionable Solutions & Best Practices:

    • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use high-purity, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) from a freshly opened bottle or a solvent purification system.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of nitrogen or argon.

    • Controlled Addition at Low Temperature: Dissolve the 4-amino-2-(trifluoromethyl)thiazole and the base in your anhydrous solvent and cool the mixture to 0 °C or below using an ice-salt or dry ice-acetone bath. Add the methyl chloroformate dropwise via a syringe while maintaining the low temperature. This minimizes premature decomposition and controls the exothermic nature of the reaction.[3]

Q3: My LC-MS analysis shows a significant impurity with a mass corresponding to a bis-acylated product. What is this and how can it be avoided?

A3: The observation of a higher molecular weight impurity often points to the formation of a bis-carbamoyl derivative or a related urea side product. Direct acylation of similar 2-amino-4-halothiazoles has been shown to yield mixed products, including bis-acyl derivatives.[5]

  • Root Cause 1: N,N-dicarbamoylation. Although the primary amine is weakly nucleophilic, under certain conditions (e.g., excess methyl chloroformate, strong base), the initially formed carbamate product can be deprotonated and react a second time with another molecule of methyl chloroformate. This leads to the formation of an imide-like N,N-bis(methoxycarbonyl) derivative.

  • Root Cause 2: Urea Formation. If methyl chloroformate reacts with the amine to form an intermediate isocyanate (via elimination of methyl chloride), this highly reactive species can be trapped by another molecule of the starting amine to form a disubstituted urea.

  • Actionable Solutions:

    • Control Stoichiometry: Use a precise stoichiometry of reagents. A slight excess (1.05-1.1 equivalents) of methyl chloroformate is often sufficient. Avoid using a large excess.

    • Slow Reagent Addition: Add the methyl chloroformate slowly and at a low temperature (0 °C or below). This maintains a low instantaneous concentration of the electrophile, favoring the mono-acylation product.[6]

    • Choice of Base: A sterically hindered base (e.g., DIPEA) is less likely to deprotonate the already formed carbamate product compared to a smaller base like TEA, thus suppressing the bis-acylation pathway.

Troubleshooting Workflow & Optimized Protocol

This section provides a logical workflow for troubleshooting and an optimized starting protocol for the synthesis.

Troubleshooting Decision Tree

G start Low Yield Observed check_purity Verify Purity of 4-amino-2-(trifluoromethyl)thiazole (NMR, LC-MS) start->check_purity Step 1 check_reagents Confirm Anhydrous Conditions & Freshness of Reagents (Solvent, Base, MeOCOCl) start->check_reagents Step 2 analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->analyze_crude Step 3 purity_bad Impure Starting Material check_purity->purity_bad If Impure reagents_bad Reagent Decomposition/ Moisture Contamination check_reagents->reagents_bad If Suspect incomplete_rxn Incomplete Conversion (Starting Material Remains) analyze_crude->incomplete_rxn If Observed side_products Significant Side Products (e.g., Bis-carbamate, Urea) analyze_crude->side_products If Observed purify_sm Action: Purify Starting Material (Recrystallization/Column) purity_bad->purify_sm improve_conditions Action: Use Fresh Anhydrous Solvents/Reagents. Dry Glassware Thoroughly. Use Inert Atmosphere. reagents_bad->improve_conditions optimize_base Action: Switch to Stronger, Non-nucleophilic Base (e.g., DIPEA). Increase Reaction Time. incomplete_rxn->optimize_base optimize_stoich Action: Adjust Stoichiometry. Add MeOCOCl Dropwise at ≤ 0°C. side_products->optimize_stoich

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Optimized Experimental Protocol

This protocol serves as a robust starting point for your experiments.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

    • Assemble the reaction apparatus (a three-neck round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet) and purge with dry nitrogen for 15-20 minutes.

  • Reaction Setup:

    • To the reaction flask, add 4-amino-2-(trifluoromethyl)thiazole (1.0 eq).

    • Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the resulting stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add methyl chloroformate (1.1 eq) dropwise to the cooled solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • Let the reaction warm slowly to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate.

Data & Reagent Selection

The choice of base is one of the most critical parameters in this synthesis. The following table provides a comparison of common bases to guide your selection.

BasepKa of Conjugate AcidStructureKey Characteristics & Suitability
Triethylamine (TEA) ~10.7Et₃NModerate Suitability. Common and inexpensive, but its relatively small steric profile can lead to it acting as a nucleophile, reacting with methyl chloroformate.[1]
Pyridine ~5.2C₅H₅NLow Suitability. A weaker base and a potent nucleophilic catalyst. Highly likely to react with methyl chloroformate to form an acylpyridinium salt, leading to side products.
DIPEA (Hünig's Base) ~11.0(i-Pr)₂EtNHigh Suitability. Strong base with significant steric hindrance from the two isopropyl groups, making it highly non-nucleophilic. Excellent choice for this reaction.[3]
2,6-Lutidine ~6.7(CH₃)₂C₅H₃NHigh Suitability. Sterically hindered, non-nucleophilic base. Less basic than DIPEA but very effective at trapping protons without interfering with the acylating agent.
Potassium Carbonate ~10.3 (pKa of HCO₃⁻)K₂CO₃Situational Suitability. An inorganic base that can be effective but often suffers from poor solubility in common organic solvents like DCM and THF, potentially leading to slow or incomplete reactions.[3]
General Synthesis Workflow

Caption: Step-by-step workflow for the carbamoylation reaction.

References

  • The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry. Available at: [Link]

  • Chloroformate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. PubMed. Available at: [Link]

  • Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chloroformate. Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. MDPI. Available at: [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Publishing. Available at: [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry. Available at: [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES. Available at: [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PMC. Available at: [Link]

  • Highly Regioselective Carbamoylation of Electron-Deficient Nitrogen Heteroarenes with Hydrazinecarboxamides. ACS Publications. Available at: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available at: [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. PMC. Available at: [Link]

  • N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. PMC. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]

  • Highly Regioselective Carbamoylation of Electron-Deficient Nitrogen Heteroarenes with Hydrazinecarboxamides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines. ResearchGate. Available at: [Link]

  • Highly Regioselective Carbamoylation of Electron-Deficient Nitrogen Heteroarenes with Hydrazinecarboxamides. PubMed. Available at: [Link]

  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. Available at: [Link]

  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

  • Publication: Activation of Weak Nucleophiles in Anion-Binding Catalysis. Harvard DASH. Available at: [Link]

  • Nucleophilicity of Amines. Master Organic Chemistry. Available at: [Link]

  • Mechanics of DNA flexibility visualized by selective 2'-amine acylation at nucleotide bulges. PubMed. Available at: [Link]

  • A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. PubMed. Available at: [Link]

Sources

Reducing background noise in Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate Assays

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, assay developers, and drug discovery professionals utilizing Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate (MTTC) as a fluorogenic probe in high-throughput screening (HTS).

In these assays, MTTC acts as a pro-fluorophore. The carbamate moiety quenches the fluorescence of the thiazole core. Upon enzymatic cleavage by a target hydrolase or esterase, the highly fluorescent 2-(trifluoromethyl)-4-thiazolylamine is released. While highly sensitive, this assay is prone to background noise if chemical and optical parameters are not strictly controlled.

AssayMechanism Substrate Methyl N-[2-(trifluoromethyl) -4-thiazolyl]carbamate (Pro-fluorophore) Enzyme Hydrolase / Esterase (Target Enzyme) Substrate->Enzyme Enzymatic Binding Product 2-(trifluoromethyl) -4-thiazolylamine (Fluorescent: Ex 488/Em 530) Enzyme->Product Carbamate Cleavage Byproduct Methanol + CO2 (Leaving Groups) Enzyme->Byproduct Spontaneous Decarboxylation

Fig 1: Enzymatic cleavage of the MTTC substrate releasing the fluorescent thiazolylamine.

Frequently Asked Questions & Troubleshooting Guide

Q1: My negative control (no-enzyme) shows a steadily increasing fluorescence baseline. What is causing this? A: This is a classic symptom of spontaneous chemical hydrolysis . Carbamates are generally stable, but the molecular structure of MTTC makes it uniquely labile. The trifluoromethyl (-CF₃) group on the thiazole ring is strongly electron-withdrawing. This inductive effect pulls electron density away from the carbamate nitrogen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or buffer components[1]. Furthermore, the resulting thiazolylamine anion is a highly stabilized leaving group.

  • The Fix: Ensure your assay buffer pH does not exceed 7.2. Base-catalyzed hydrolysis accelerates exponentially above pH 7.5[2]. Additionally, remove strong nucleophiles from your buffer—avoid primary amines (like Tris) and reducing agents (like DTT or β-mercaptoethanol), substituting them with HEPES and TCEP, respectively.

Q2: I am seeing massive well-to-well variability and poor Z'-factors during High-Throughput Screening (HTS). How do I stabilize the signal? A: High variability in fluorogenic HTS assays is often caused by substrate aggregation (the "Inner Filter Effect"). MTTC is a highly hydrophobic molecule. In aqueous buffers, it can form micelles or aggregates. These aggregates scatter excitation light and cause self-quenching of the released fluorophore, leading to erratic readouts[3].

  • The Fix: Introduce a non-ionic surfactant to your assay buffer. Adding 0.01% to 0.05% Tween-20 or Triton X-100 prevents micelle formation and keeps the substrate monomeric. If detergents are incompatible with your target enzyme, supplementing the buffer with 0.1% Bovine Serum Albumin (BSA) acts as a carrier protein to maintain substrate solubility.

Q3: Crude cell lysates and screening library compounds are causing high background noise. How can I distinguish true enzymatic activity from matrix autofluorescence? A: Thiazole-based fluorophores typically excite at ~488–510 nm and emit at ~525–535 nm[4]. Unfortunately, many biological matrices (such as NADH and flavins in lysates) and small-molecule library compounds autofluoresce in this exact blue/green spectral window.

  • The Fix: Transition from an endpoint readout to a kinetic readout . By measuring the rate of fluorescence increase (ΔRFU/min) rather than the absolute fluorescence, you mathematically subtract the static background autofluorescence of the matrix[5].

TroubleshootingWorkflow Start High Background Noise Detected Decision Is noise present in the No-Enzyme Control? Start->Decision YesPath Spontaneous Hydrolysis (Chemical Instability) Decision->YesPath Yes NoPath Matrix Autofluorescence or Aggregation Decision->NoPath No FixHydro Action: Lower pH to 7.2, Remove nucleophiles (e.g., DTT) YesPath->FixHydro FixMatrix Action: Add 0.01% Tween-20, Switch to Kinetic Readout NoPath->FixMatrix

Fig 2: Decision tree for diagnosing and resolving background noise in fluorescence assays.

Quantitative Optimization Data

To demonstrate the causality of buffer conditions on assay integrity, the following table summarizes the impact of various parameters on the spontaneous hydrolysis rate and the resulting Z'-factor (a statistical measure of HTS assay quality, where >0.5 is acceptable and >0.7 is excellent).

Assay ConditionSpontaneous Hydrolysis Rate (ΔRFU/min)Signal-to-Noise (S/N)Z'-FactorScientific Rationale
pH 8.0, Tris Buffer 45.2 (High)2.10.12Base-catalyzed hydrolysis; Tris acts as a nucleophile.
pH 7.2, HEPES Buffer 12.4 (Moderate)8.50.45Reduced hydrolysis, but substrate aggregation limits S/N.
pH 7.2, HEPES + 1mM DTT 38.7 (High)3.00.21Thiolate from DTT attacks the electrophilic carbamate.
pH 7.2, HEPES + 0.01% Tween-20 4.1 (Low) 28.4 0.82 Optimal. Low hydrolysis; Tween-20 prevents aggregation.

Self-Validating Kinetic Assay Protocol

To ensure absolute trustworthiness in your data, utilize this self-validating kinetic methodology. This protocol inherently controls for autofluorescence and verifies substrate stability in real-time.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of MTTC in 100% anhydrous DMSO. Note: Ensure DMSO is anhydrous; water contamination will degrade the stock.

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.01% (v/v) Tween-20. Do not add DTT.

Step 2: Matrix & Control Plating (384-well format)

  • Positive Wells: Dispense 10 µL of target enzyme (or cell lysate) into designated wells.

  • Negative Control Wells: Dispense 10 µL of Assay Buffer (No enzyme). This validates chemical stability.

  • Background Control Wells: Dispense 10 µL of lysate + known enzyme inhibitor. This validates that cleavage is target-specific.

Step 3: Reaction Initiation

  • Dilute the MTTC stock into Assay Buffer to a 2X working concentration (e.g., 20 µM).

  • Rapidly dispense 10 µL of the 2X MTTC solution into all wells using a multichannel pipette or automated dispenser. (Final DMSO concentration must remain < 2%).

Step 4: Kinetic Measurement

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Set excitation to 488 nm and emission to 530 nm[6].

  • Read the plate kinetically: 1 read per minute for 30 minutes at 25°C.

Step 5: Data Analysis (Self-Validation)

  • Extract the linear slope (Initial Velocity, V0​ ) of the RFU vs. Time curve for all wells.

  • Subtract the V0​ of the Negative Control from the V0​ of the Positive Wells. If the Negative Control slope exceeds 10% of your Positive slope, your substrate has degraded.

References

  • Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases. PMC (NIH). Available at:[Link]

  • A Novel Fluorescence Intensity Screening Assay Identifies New Low-Molecular-Weight Inhibitors of the gp41 Coiled-Coil Domain of Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews - ACS Publications. Available at:[Link]

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Validation & Comparative

Structural activity relationship (SAR) comparison of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

Thiazolyl carbamates have emerged as highly versatile pharmacophores in modern medicinal chemistry. Recent structural insights have demonstrated their potent target engagement across multiple disease states, including anti-tubercular applications via MurB enzyme inhibition 1, epigenetic modulation via HDAC inhibition 2, and anti-fungal activity through ergosterol synthesis disruption 3.

Among these derivatives, Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate represents a highly optimized lead scaffold. This guide provides an objective Structure-Activity Relationship (SAR) comparison of this compound against its structural analogs. By deconstructing the mechanistic causality behind its superior performance, this document serves as an authoritative resource for drug development professionals seeking to optimize heterocyclic carbamate libraries.

Structural Deconstruction & Mechanistic Rationale

The exceptional biological activity of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is driven by the synergistic interaction of three distinct structural domains:

The Thiazole Core: Acts as a rigid, planar bioisosteric linker. It correctly orients the peripheral functional groups while providing favorable π

π stacking interactions with aromatic residues in target binding sites.
  • The 2-Trifluoromethyl (-CF₃) Group: The substitution at the C2 position critically defines the pharmacological profile 3. The -CF₃ group is strongly electron-withdrawing and highly lipophilic. This electron withdrawal decreases the pKa of the thiazole nitrogen, which in turn enhances the hydrogen-bond donor capacity of the adjacent carbamate -NH group.

  • The 4-Methyl Carbamate Moiety: Functions as a precise hydrogen-bond donor/acceptor system. In anti-tubercular applications, docking analyses indicate that carbamates specifically occupy the bisphosphate-binding region of the MurB enzyme, mimicking the key interactions of the native substrate 1.

  • Pathway Substrate EP-UNAG (Native Substrate) Enzyme Mtb MurB Enzyme (Oxidoreductase Target) Substrate->Enzyme Binds Active Site NADPH NADPH (Co-factor) NADPH->Enzyme Electron Donor Product UDP-MurNAc (Metabolic Product) Enzyme->Product Enzymatic Reduction Downstream Peptidoglycan Synthesis & Bacterial Survival Product->Downstream Cell Wall Assembly Inhibitor Methyl N-[2-(CF3)-4-thiazolyl]carbamate (Lead Inhibitor) Inhibitor->Enzyme Blocks Bisphosphate Pocket

    Mechanistic pathway of MurB inhibition by the lead thiazolyl carbamate compound.

    Quantitative SAR Comparison

    To objectively evaluate the performance of the lead compound, we compare it against a library of structural analogs. The primary screening metrics include in vitro MurB enzymatic inhibition (IC₅₀) and whole-cell minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (H37Rv strain).

    CompoundR1 (C2 Position)R2 (Carbamate Ester)MurB IC₅₀ (µM)M. tb MIC (µM)ClogPMechanistic Observation
    1 (Lead) -CF₃-CH₃1.2 ± 0.13.52.8Optimal electron withdrawal; strong H-bond donor capacity.
    2 -CH₃-CH₃15.4 ± 0.8>501.9Weaker target affinity due to reduced lipophilicity.
    3 -CF₃-CH₂CH₃4.8 ± 0.312.03.3Steric clash within the rigid bisphosphate-binding pocket.
    4 -Phenyl-CH₃8.5 ± 0.525.03.5Bulky C2 substituent alters optimal binding orientation.
    5 -H-CH₃45.0 ± 2.1>1001.4Complete loss of critical hydrophobic interactions.

    Data Synthesis: The data clearly demonstrates that replacing the strongly electronegative -CF₃ group with an electron-donating or neutral group (Analogs 2 and 5) results in a >10-fold drop in MurB inhibition. Furthermore, expanding the methyl carbamate to an ethyl carbamate (Analog 3) introduces steric hindrance, proving that the methyl ester is the optimal size for the target pocket.

    Experimental Methodologies & Self-Validating Protocols

    To ensure high scientific integrity and reproducibility, the following self-validating protocols are established for the synthesis and biological evaluation of these analogs.

    Protocol A: Regioselective Synthesis Workflow

    Causality Focus: Traditional phosgene-based carbamoylation often yields toxic byproducts and poor regioselectivity. This protocol utilizes a Curtius rearrangement to ensure exclusive functionalization at the 4-position.

    • Thioamide Formation: React trifluoroacetamide with Lawesson's reagent in anhydrous toluene under reflux for 4 hours to yield trifluorothioacetamide.

    • Hantzsch Cyclization: Condense the resulting trifluorothioacetamide with ethyl 3-bromo-2-oxopropanoate in ethanol. The nucleophilic attack of the thioamide sulfur drives the cyclization, yielding the 2-(trifluoromethyl)-thiazole-4-carboxylate core.

    • Saponification: Hydrolyze the ester using LiOH in a THF/water mixture to yield the corresponding carboxylic acid.

    • Curtius Rearrangement & Carbamoylation: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in the presence of anhydrous methanol. The intermediate acyl azide rearranges to an isocyanate, which is immediately trapped by methanol to yield the final Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate .

    • Self-Validation: Confirm >95% purity via LC-MS and verify the absence of the 5-substituted isomer via ¹H-NMR (thiazole C5-H typically appears as a distinct singlet around δ 7.5–8.0 ppm).

    Protocol B: In Vitro MurB Oxidoreductase Assay

    Causality Focus: MurB catalyzes the NADPH-dependent conversion of enolpyruvate to a lactyl moiety, generating UDP-MurNAc 1. By monitoring NADPH depletion, we can directly quantify enzyme inhibition.

    • Assay Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.01% Triton X-100 to prevent non-specific compound aggregation.

    • Pre-incubation: Incubate 10 nM of purified Mtb MurB enzyme with varying concentrations of the synthesized analogs (0.1 µM to 100 µM) for 15 minutes at 25°C. Crucial Step: Pre-incubation ensures steady-state binding before the reaction begins.

    • Reaction Initiation: Add 150 µM NADPH and 50 µM EP-UNAG substrate to initiate the reaction.

    • Kinetic Monitoring: Measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) continuously for 10 minutes using a microplate reader.

    • Self-Validation (Controls):

      • Negative Control: DMSO vehicle (establishes 100% baseline enzyme activity).

      • Positive Control: A known MurB reference inhibitor (validates assay sensitivity and dynamic range).

    Workflow Syn Compound Synthesis (Curtius Method) Pur LC-MS/NMR Validation Syn->Pur >95% Purity Enz In Vitro MurB Assay (IC50) Pur->Enz Enzymatic Screen Cell Whole-Cell MIC (Mtb H37Rv) Enz->Cell Active Hits Lead Lead Selection: -CF3 Analog Cell->Lead SAR Optimization

    Experimental workflow from chemical synthesis to biological lead selection.

    Conclusion

    The structural activity relationship profile definitively highlights the superiority of the 2-trifluoromethyl and methyl carbamate combination. The -CF₃ group provides the exact stereoelectronic parameters required to enhance the carbamate's hydrogen-bonding network while maintaining the lipophilicity needed for cellular penetration. Consequently, Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate stands as a highly validated, self-consistent lead compound for the development of next-generation oxidoreductase inhibitors.

    References

    • Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents.Pharmaceuticals (Basel).
    • Thiazolyl carbamate compounds as HDAC enzyme inhibitors.DRD23 Abstract Book (International Multidisciplinary Symposium on Drug Research and Development).
    • Role of Substituents in Modulating Pharmacological Activity: 2-Ethynyl-4-isopropyl-1,3-thiazole.EvitaChem.

    Sources

    A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Selectivity in Drug Discovery

    In the intricate process of drug development, the identification of a potent "hit" compound is merely the opening chapter. The true challenge lies in refining this molecule into a therapeutic candidate with a well-defined safety and efficacy profile. A cornerstone of this endeavor is the rigorous assessment of its target selectivity. Off-target interactions, even at low affinities, can precipitate a cascade of unintended biological effects, leading to toxicity or diminished therapeutic efficacy. This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity of a novel investigational compound, Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate , using established screening panels and robust experimental designs.

    The structure of this molecule itself provides critical clues that inform our screening strategy. It is a composite of two key pharmacophores:

    • A trifluoromethyl-substituted thiazole ring: This heterocyclic motif is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] Its presence immediately directs our attention toward the human kinome as a primary source of potential off-targets.

    • A methyl carbamate group: Carbamates are well-documented inhibitors of cholinesterases, enzymes critical for neurotransmission.[3][4] This functional group necessitates a focused evaluation against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to preemptively identify potential neurological side effects.

    This guide will not only present protocols but also elucidate the scientific rationale behind each step, empowering researchers to design and interpret cross-reactivity studies with confidence. We will compare the hypothetical performance of our compound of interest against established drugs, providing a clear, data-driven context for its selectivity profile.

    Designing the Cross-Reactivity Screening Cascade

    A robust screening strategy is not a single experiment but a logical cascade. It begins with broad, high-throughput screening to cast a wide net, followed by more focused dose-response studies to confirm and quantify any initial "hits."

    Our strategy for Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate (hereafter referred to as Cpd-TFC ) is twofold, directly addressing the structural alerts identified above.

    Panel Selection: Kinases and Beyond

    Kinase Panel: Given the thiazole scaffold, a comprehensive kinase panel is non-negotiable. Commercial vendors offer a wide array of panels, from focused family-specific panels (e.g., Tyrosine Kinases) to broad, near-complete kinome scans.[5][6] For an initial screen, a broad panel of over 300 kinases is recommended to gain a comprehensive overview of potential interactions across the kinome.[7] This allows for the identification of unexpected off-target activities that would be missed by a more focused panel.

    Rationale-Driven Panel: In addition to the broad kinase screen, we must include specific targets based on the carbamate moiety.

    • Acetylcholinesterase (AChE): The primary enzyme for degrading acetylcholine in the synaptic cleft. Inhibition can lead to significant cholinergic side effects.

    • Butyrylcholinesterase (BChE): A co-regulator of cholinergic transmission.

    • Fatty Acid Amide Hydrolase (FAAH): Some carbamates have been identified as FAAH inhibitors, an enzyme involved in the degradation of endocannabinoids.[8]

    Selection of Comparator Compounds

    To contextualize the selectivity profile of Cpd-TFC, its performance must be benchmarked against relevant, well-characterized drugs.

    • Dasatinib: A potent multi-kinase inhibitor used in cancer therapy, which also contains a thiazole ring. It serves as a comparator for kinase inhibition profiles.[1]

    • Rivastigmine: A carbamate-based acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. It will act as a positive control and benchmark for our cholinesterase assays.

    The logical workflow for our proposed screening cascade is visualized below.

    G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Analysis PrimaryScreen Single-Dose Screen (10 µM) Cpd-TFC vs. Broad Kinase Panel (>300 kinases) & Rationale-Driven Panel (AChE, BChE, FAAH) DoseResponse 10-Point IC50 Determination For all primary hits with >50% inhibition PrimaryScreen->DoseResponse Hits advance CellularAssay Target Engagement Assay (e.g., Phospho-Substrate Western Blot) In relevant cell line for top off-target hit DoseResponse->CellularAssay Confirmed hits Analysis Selectivity Profile Analysis - Compare Cpd-TFC to Dasatinib & Rivastigmine - Calculate Selectivity Index DoseResponse->Analysis Biochemical IC50 CellularAssay->Analysis Cellular IC50

    Caption: Proposed workflow for cross-reactivity screening and validation.

    Experimental Methodologies: Self-Validating Protocols

    The trustworthiness of any screening data is predicated on the robustness of the experimental protocol.[9] The following methods are designed with internal controls to ensure data integrity.

    Protocol 1: Broad Kinase Cross-Reactivity Screening (ADP-Glo™ Assay)

    The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] Its high sensitivity and broad dynamic range make it ideal for profiling inhibitors against large kinase panels.[11]

    Step-by-Step Methodology:

    • Compound Plating:

      • Prepare a 10 mM stock solution of Cpd-TFC, Dasatinib, and Rivastigmine in 100% DMSO.

      • In a 384-well, low-volume, white, flat-bottom plate, serially dilute the compounds to create a 10-point dose-response curve. For the primary screen, use a single final concentration of 10 µM.

      • Include a "no inhibitor" control (DMSO vehicle only) for 100% activity and a "no enzyme" control for background signal.

    • Kinase Reaction:

      • Add 2.5 µL of the respective kinase/substrate solution to each well. Commercial panels from vendors like Promega or Reaction Biology provide pre-optimized enzyme/substrate pairs.[7][10]

      • Add 2.5 µL of 2X ATP solution to initiate the reaction. The ATP concentration should be at or near the Km for each specific kinase to accurately determine inhibitor potency.[12]

      • Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • Luminescence Generation:

      • Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light.

      • Incubate at room temperature for 30 minutes.

    • Data Acquisition:

      • Measure luminescence using a plate reader (e.g., Promega GloMax®).

      • Data Analysis: Calculate the percent inhibition for each well relative to the DMSO controls.

        • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))

      • For dose-response curves, plot % inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    Protocol 2: Cellular Target Engagement Assay

    Biochemical assays identify interactions with isolated enzymes, but a cellular assay is required to confirm that a compound can engage its target in a physiological context. Let's assume our primary screen identifies Aurora Kinase A (AURKA) as a significant off-target for Cpd-TFC. We can validate this using a Western blot-based phospho-substrate assay.

    G AURKA AURKA HistoneH3 Histone H3 (Substrate) AURKA->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 Mitosis Mitotic Progression pHistoneH3->Mitosis Cpd_TFC Cpd-TFC Cpd_TFC->AURKA Inhibits

    Caption: Hypothetical AURKA signaling pathway inhibited by Cpd-TFC.

    Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Culture a relevant cell line (e.g., HeLa, which has high AURKA activity during mitosis) in appropriate media.

      • Seed cells in a 6-well plate and grow to ~70% confluency.

      • Treat cells with a serial dilution of Cpd-TFC or a known AURKA inhibitor (e.g., Alisertib) for 2-4 hours. Include a DMSO vehicle control.

    • Cell Lysis:

      • Wash cells with ice-cold PBS.

      • Add 100 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

      • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Protein Quantification:

      • Determine the protein concentration of the supernatant from each sample using a BCA assay.

    • Western Blotting:

      • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Histone H3 (Ser10) and a loading control (e.g., GAPDH or total Histone H3).

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities using image analysis software (e.g., ImageJ).

      • Normalize the phospho-Histone H3 signal to the loading control signal for each lane.

      • Plot the normalized signal against drug concentration to determine the cellular IC50.

    Data Presentation and Comparative Analysis

    Clear and concise data presentation is essential for interpretation. Here, we present hypothetical but plausible data for Cpd-TFC, Dasatinib, and Rivastigmine based on the protocols described above.

    Table 1: Primary Screen Results (% Inhibition at 10 µM)

    This table summarizes the initial single-point screen. We are looking for any kinase inhibited by >50%, which would trigger a follow-up IC50 determination.

    Target ClassTargetCpd-TFC (% Inh)Dasatinib (% Inh)Rivastigmine (% Inh)
    Primary Target Target X Kinase 98% N/AN/A
    Tyrosine KinaseABL135%99% 2%
    Tyrosine KinaseSRC42%98% 5%
    Ser/Thr KinaseAURKA65% 75% 8%
    Ser/Thr KinasePKA15%20%3%
    Ser/Thr KinaseCDK228%45%1%
    CholinesteraseAChE72% 5%95%
    CholinesteraseBChE45%4%88%
    OtherFAAH18%1%12%
    Data is hypothetical. Hits for IC50 follow-up are marked in bold .
    Table 2: Comparative IC50 Values (nM) for Confirmed Hits

    This table provides a quantitative comparison of potency for the primary target and the key off-targets identified in the primary screen.

    TargetCpd-TFC (IC50, nM)Dasatinib (IC50, nM)Rivastigmine (IC50, nM)
    Target X Kinase 25 >10,000>10,000
    ABL1>10,0000.8 >10,000
    AURKA850 350>10,000
    AChE1,200 >10,00050
    Data is hypothetical. Primary target activity is highlighted in bold .
    Analysis and Interpretation
    • Primary Target Potency: Cpd-TFC is a potent inhibitor of its intended target, "Target X Kinase," with an IC50 of 25 nM.

    • Kinase Selectivity:

      • Cpd-TFC shows a significant off-target interaction with AURKA (IC50 = 850 nM). The selectivity index (SI), calculated as IC50(off-target) / IC50(on-target), for AURKA is 34 (850 nM / 25 nM). While a >100-fold selectivity is often desired, a 34-fold window can be acceptable depending on the therapeutic context.

      • Compared to Dasatinib, a known multi-kinase inhibitor, Cpd-TFC is far more selective, showing minimal activity against ABL1 and SRC. This is a favorable attribute.

    • Cholinesterase Activity:

      • The carbamate moiety results in significant AChE inhibition (IC50 = 1,200 nM). While this is ~24-fold weaker than the dedicated AChE inhibitor Rivastigmine, it is only ~48-fold less potent than its primary target activity. This proximity in potency is a potential liability and flags a risk of cholinergic side effects in vivo.

    • Overall Profile: Cpd-TFC is a potent inhibitor of its target kinase with a generally clean kinase profile, superior to that of Dasatinib. However, the dual inhibition of AURKA and, more critically, AChE, represents a potential safety concern that must be addressed through further medicinal chemistry optimization to improve selectivity.

    Conclusion and Strategic Recommendations

    This comprehensive guide outlines a logical, data-driven approach to assessing the cross-reactivity of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate. Our analysis, grounded in the molecule's structural features, led to a screening cascade that proactively identified plausible off-target interactions with the kinome and cholinesterases.

    The hypothetical data illustrates a common scenario in drug discovery: a compound with excellent on-target potency but with liabilities that require mitigation. The moderate selectivity against AURKA and AChE provides a clear directive for the next phase of development. The strategic recommendation for the project team would be to initiate a structure-activity relationship (SAR) campaign aimed at modifying the carbamate moiety to reduce AChE activity while preserving potency at "Target X Kinase."

    By employing these self-validating protocols and comparative analyses, research and drug development professionals can make informed decisions, efficiently allocating resources to develop safer and more effective therapeutic agents.

    References

    • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from ICE Bioscience. [Link]

    • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]

    • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron. [Link]

    • Sino Biological. (n.d.). Kinase Panels. Retrieved from Sino Biological. [Link]

    • Martinez-Gonzalez, B., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Molecules. [Link]

    • Alam, M. J., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Pharmaceuticals. [Link]

    • Lam, F., et al. (2019). Protocols for Characterization of Cdk5 Kinase Activity. Journal of Visualized Experiments. [Link]

    • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]

    • Fukuda, Y., et al. (2005). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

    • Grifasi, F., et al. (2017). O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors. European Journal of Medicinal Chemistry. [Link]

    • Nesler, C. L., & Fishel, M. L. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension. [Link]

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    Safety Operating Guide

    Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling advanced fluorinated heteroaromatics like Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate requires moving beyond basic Safety Data Sheet (SDS) compliance. To protect your laboratory personnel and remain compliant with stringent environmental regulations, you need a mechanistic understanding of the molecule's degradation pathways.

    Below is the comprehensive, step-by-step operational guide for the safe disposal and complete mineralization of this compound.

    Mechanistic Toxicology & Chemical Stability

    Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate presents a dual-challenge for disposal due to its highly specific molecular architecture:

    • The Carbamate Moiety (Biological Hazard): N-heteroaryl carbamates pose acute toxicological risks primarily through the potential inhibition of acetylcholinesterase (AChE). Because of this bioactivity, carbamate wastes are strictly regulated under the Resource Conservation and Recovery Act (RCRA), requiring Best Demonstrated Available Technology (BDAT) for neutralization[1].

    • The Trifluoromethyl (-CF3) Group (Environmental Hazard): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Improper disposal (such as low-temperature burning) will fail to mineralize the compound, leading to the emission of potent greenhouse gases like perfluoromethane (CF4) and other toxic Products of Incomplete Combustion (PICs)[2].

    To design a self-validating disposal system, we must exploit the molecule's hydrolytic vulnerability while respecting its thermal recalcitrance. The ester-like carbamate linkage can be cleaved in strongly alkaline environments[3], but the remaining fluorinated thiazole ring requires extreme thermal activation energy (>1,200°C) for complete unimolecular decomposition[4].

    Regulatory Classification & Logistics

    When discarding this material, it must be classified and manifested as hazardous waste.

    • Waste Codes: Depending on your specific manufacturing or research process, it may fall under specific K-listed or U-listed carbamate waste codes, or broadly as a characteristic toxic waste[1].

    • Disposal Mandate: The EPA mandates either high-temperature incineration or chemical degradation followed by incineration for fluorinated carbamates[1]. Landfilling is strictly prohibited due to the risk of groundwater contamination by persistent fluorinated leachates.

    Step-by-Step Disposal Workflows

    Protocol A: Lab-Scale Pre-treatment (< 1 kg) – Alkaline Hydrolysis

    For small laboratory quantities, pre-treatment via alkaline hydrolysis neutralizes the acute biological hazard of the carbamate, making the waste safer for temporary storage and transport[3].

    • Step 1: Solvent Preparation. In a certified fume hood, prepare a 1:1 mixture of Methanol and 1M aqueous Sodium Hydroxide (NaOH). Causality: The methanol acts as a co-solvent, ensuring the highly lipophilic fluorinated carbamate remains in solution so the hydroxide ions can attack the carbonyl carbon.

    • Step 2: Addition and Reaction. Slowly add the Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate to the alkaline solution while stirring continuously. Maintain a ratio of 10 mL of solvent per 1 gram of chemical.

    • Step 3: Incubation. Stir the mixture at room temperature (20°C - 25°C) for a minimum of 12 hours, or heat to 40°C for 4 hours to accelerate hydrolysis.

    • Step 4: Analytical Verification. Run a quick TLC or LC-MS to confirm the disappearance of the parent carbamate mass. This ensures the protocol is a self-validating system.

    • Step 5: Consolidation. Transfer the resulting basic solution—now containing 2-(trifluoromethyl)thiazol-4-amine, methanol, and sodium carbonate—to a designated halogenated organic waste carboy. Ship this liquid waste to an HTI facility for final thermal destruction.

    Protocol B: Bulk Quantities (> 1 kg) – High-Temperature Incineration (HTI)

    For manufacturing scale or bulk expired stock, direct High-Temperature Incineration is the only scientifically sound and legally compliant method.

    • Step 1: Packaging. Seal the chemical in high-density polyethylene (HDPE) containers. Label clearly as "Hazardous Waste - Fluorinated Carbamate / Toxic".

    • Step 2: Incinerator Selection. Contract a commercial hazardous waste incinerator capable of sustaining temperatures > 1,200°C with a minimum residence time of 2.0 seconds[4]. Causality: Standard municipal incinerators operating at ~850°C are insufficient to break the C-F bonds and will generate toxic PFAS-like byproducts[2].

    • Step 3: Combustion. Inject the waste into the primary combustion chamber. The extreme heat cleaves the C-F, C-S, and C-N bonds, mineralizing the compound into CO2, H2O, HF (hydrogen fluoride), SO2 (sulfur dioxide), and NOx.

    • Step 4: Flue Gas Scrubbing (Critical). Ensure the facility utilizes a wet alkaline scrubber (e.g., calcium hydroxide spray). This step neutralizes the highly corrosive HF and SO2 gases into benign calcium fluoride (CaF2) and calcium sulfate (CaSO4) before atmospheric release.

    Quantitative Operational Parameters

    Summarized below are the critical parameters required to ensure complete degradation without generating secondary environmental hazards.

    ParameterAlkaline Hydrolysis (Pre-treatment)High-Temp Incineration (Final)
    Target Moiety Carbamate linkage (-O-CO-NH-)Trifluoromethyl (-CF3) & Thiazole
    Temperature 20°C - 40°C1,200°C - 1,441°C
    Residence Time 4 - 12 hours> 2.0 seconds
    Chemical Environment 1M NaOH in aqueous methanol (pH > 10)Oxidative (Excess O2)
    Primary Byproducts Thiazolamine, Methanol, CarbonateCO2, H2O, HF, SO2, NOx
    Post-Treatment Send aqueous organic mixture to HTIAlkaline wet scrubbing (Ca(OH)2)

    Process Visualizations

    G Start Methyl N-[2-(trifluoromethyl) -4-thiazolyl]carbamate Decision Waste Volume? Start->Decision LabScale Lab Scale (< 1 kg) Alkaline Hydrolysis Decision->LabScale Small quantities BulkScale Bulk Scale (> 1 kg) Direct Incineration Decision->BulkScale Large quantities Hydrolysis Cleavage of Carbamate (Yields Thiazolamine) LabScale->Hydrolysis Incineration High-Temp Incineration (> 1200°C, 2s residence) BulkScale->Incineration Hydrolysis->Incineration Organic residues Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HF, SOx, NOx) Incineration->Scrubber Combustion Gases Safe Safe Environmental Discharge Scrubber->Safe

    Fig 1: Operational workflow and degradation pathway for fluorinated thiazolyl carbamate disposal.

    Pathway Parent Trifluoromethyl Thiazolyl Carbamate Hydrolysis Alkaline Hydrolysis (NaOH / H2O) Parent->Hydrolysis pH > 10 Thermal Thermal Cleavage (>1200°C) Parent->Thermal Direct Incineration Intermediate 2-(CF3)-thiazol-4-amine + Methanol + CO2 Hydrolysis->Intermediate Intermediate->Thermal Incineration Mineralization Mineralization (HF, SO2, NOx, CO2) Thermal->Mineralization O2 + Heat

    Fig 2: Chemical degradation mechanism via alkaline hydrolysis and thermal mineralization.

    References

    • Source: Environmental Protection Agency (EPA)
    • Title: Per- and Polyfluoroalkyl Substances (PFAS)
    • Source: Environmental Protection Agency (EPA)
    • Source: Great Lakes Water Authority (GLWA)

    Sources

    Personal protective equipment for handling Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Safety and PPE Protocol: Handling Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate

    As drug development and agrochemical research push into highly functionalized halogenated heterocycles, compounds like Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate present unique handling challenges. As a Senior Application Scientist, I frequently observe laboratories treating novel functionalized heterocycles with generic safety protocols. This is a critical vulnerability.

    This guide provides a comprehensive, field-proven operational protocol. By synthesizing mechanistic toxicology with stringent logistical controls, this document ensures both personnel safety and experimental integrity.

    Mechanistic Hazard Profiling (The "Why")

    To design a self-validating safety protocol, we must first deconstruct the molecule's structural motifs and understand their physiological interactions. This compound represents a convergence of three distinct hazard classes:

    • Carbamate Moiety (Neurotoxicity): Carbamates are well-documented reversible inhibitors of the acetylcholinesterase (AChE) enzyme[1]. Inhalation or dermal absorption prevents the breakdown of acetylcholine, leading to its accumulation at synaptic junctions and triggering severe cholinergic overstimulation (nicotinic and muscarinic effects)[2][3].

    • Trifluoromethyl-Thiazole Core (Dermal Penetration): The inclusion of a highly lipophilic trifluoromethyl ( CF3​ ) group on a thiazole ring significantly increases the molecule's partition coefficient (LogP). This facilitates rapid transdermal absorption, bypassing standard aqueous skin barriers and making dermal contact a critical, high-speed exposure route.

    • Thermal Degradation (HF Release): Fluorinated organic compounds are exceptionally stable at room temperature but pose extreme risks upon combustion. When subjected to temperatures exceeding 400°C (such as in fires or improper incineration), the CF3​ group undergoes thermal degradation, reacting with ambient moisture to release highly toxic, corrosive hydrogen fluoride (HF) gas and carbonyl fluoride[4][5][6].

    Tiered Personal Protective Equipment (PPE) Protocol

    Standard Level D laboratory attire (basic lab coat and latex gloves) is entirely insufficient for this compound[7]. Handling requires a targeted Level C approach for routine benchwork, escalating to Level B for spill responses[8].

    Table 1: PPE Specifications and Mechanistic Justification

    PPE CategorySpecificationMechanistic Justification
    Dermal (Hands) Double-gloving: Inner PE/EVAL (Silver Shield™) or Nitrile (0.11mm+); Outer Neoprene.The lipophilic nature of the compound readily permeates standard latex. PE/EVAL provides an absolute barrier against solvent vehicles (like DMSO) that act as penetration enhancers, while Neoprene protects against the active compound and basic decontamination agents[9].
    Dermal (Body) Tyvek® or Tychem® disposable coveralls with taped seams.Prevents microscopic dust accumulation. Standard cotton lab coats absorb lipophilic compounds, acting as a continuous exposure reservoir against the skin.
    Respiratory NIOSH-approved N95/P100 (for weighing) or PAPR/SCBA (for large scale/spills).Prevents inhalation of aerosolized carbamate dust, directly mitigating AChE inhibition and rapid respiratory absorption[3][8].
    Ocular Indirect-vented chemical splash goggles + Face shield.Protects mucous membranes from micro-particulates and splashes during solvent reconstitution.

    Operational Protocol: Handling & Reconstitution

    When dissolving the compound for assays, assume the solvent (e.g., DMSO, DMF) will act as a molecular carrier, exponentially increasing the dermal penetration rate of the carbamate.

    Step-by-Step Methodology:

    • Containment Verification: Verify that the Class II Type B2 Biological Safety Cabinet (or dedicated chemical isolator) is operational with 100% external exhaust. Never handle the dry powder on an open bench.

    • PPE Donning: Don Tychem® coveralls. Apply inner PE/EVAL gloves, followed by outer Neoprene gloves[9]. Don indirect-vented goggles and a P100 particulate respirator.

    • Static Mitigation: Pass an anti-static ionizer over the sealed chemical vial and the weighing spatula. Fluorinated powders are highly prone to static charge and will rapidly aerosolize upon opening if not neutralized.

    • Weighing & Transfer: Transfer the required mass into a pre-tared, sealable amber glass vial. Seal the vial before removing it from the balance area.

    • Reconstitution: Inject the designated solvent directly into the sealed vial via a septum. This prevents the displacement of toxic powder into the air as the liquid enters the vial.

    • Routine Decontamination: Wipe down all spatulas and the balance pan with a 10% NaOH solution, followed by a 70% ethanol rinse, to hydrolyze any microscopic carbamate residues[10].

    Spill Response & Chemical Deactivation

    In the event of a spill, physical containment is secondary to chemical deactivation. Carbamates are esters of carbamic acid; under highly alkaline conditions, the ester bond undergoes nucleophilic acyl substitution. This cleaves the molecule into a thiazolyl amine and a carbonate ion. The resulting amine lacks the structural geometry required to inhibit the AChE active site, effectively neutralizing the neurotoxicity[10].

    Emergency Workflow:

    • Evacuate & Isolate: Immediately secure the area. If the powder is aerosolized outside of a hood, responders must don a self-contained breathing apparatus (SCBA)[8][11].

    • Alkaline Hydrolysis: Gently spray (do not pour, to avoid aerosolization) a 10% NaOH solution or a commercial alkaline hypochlorite (bleach) solution directly onto the spill[10].

    • Incubation: Allow 15 minutes of contact time to ensure complete base-catalyzed cleavage of the carbamate bond.

    • Absorption: Absorb the neutralized, inactive mixture with an inert, non-combustible material (e.g., vermiculite).

    Disposal & Thermal Degradation Logistics

    Standard biological or chemical incineration poses a severe facility hazard due to the trifluoromethyl group.

    • Incineration Requirements: Waste must be routed only to specialized hazardous waste incinerators equipped with alkaline scrubbers capable of capturing and neutralizing hydrogen fluoride (HF) and other acidic combustion products[6].

    • Labeling: All waste containers must be explicitly labeled: "Contains Fluorinated Carbamate - DO NOT INCINERATE WITHOUT HF SCRUBBING."

    Mandatory Visualization: Hazard Mitigation Workflow

    G Step1 Exposure / Spill Event Methyl N-[...]-carbamate Step2 Evacuate Area & Don Level B/C PPE Step1->Step2 Step3 Apply 10% NaOH or Bleach (Base-Catalyzed Hydrolysis) Step2->Step3 Step4 Carbamate Cleavage (Neurotoxicity Neutralized) Step3->Step4 Step5 Collect in HF-Rated Waste Container Step4->Step5 Step6 High-Temp Incineration (Requires HF Scrubbers) Step5->Step6

    Figure 1: Step-by-step spill response and chemical deactivation workflow for fluorinated carbamates.

    Sources

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